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Core Science & Biosynthesis

Foundational

Physical characteristics of 4-Isopropyl-2-methylpyridin-3-amine

An In-depth Technical Guide to the Physical Characteristics of 2-Isopropyl-4-methylpyridin-3-amine A Note on Chemical Nomenclature: The topic specified was "4-Isopropyl-2-methylpyridin-3-amine." Comprehensive searches of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics of 2-Isopropyl-4-methylpyridin-3-amine

A Note on Chemical Nomenclature: The topic specified was "4-Isopropyl-2-methylpyridin-3-amine." Comprehensive searches of chemical databases and literature indicate that this specific isomer is not a commonly synthesized or characterized compound. However, the closely related isomer, 2-Isopropyl-4-methylpyridin-3-amine (CAS No. 1698293-93-4) , is a well-documented and commercially available chemical intermediate, notably used in the synthesis of targeted cancer therapeutics.[1][2] This guide will therefore focus on the physical characteristics of this latter, well-characterized compound, which is presumed to be the subject of interest.

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical and spectroscopic properties of 2-Isopropyl-4-methylpyridin-3-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from various sources to offer a detailed reference for laboratory use. The guide covers structural properties, spectroscopic signatures, safety and handling protocols, and a logical workflow for analytical verification, grounded in established scientific principles.

Introduction: A Key Building Block in Modern Therapeutics

2-Isopropyl-4-methylpyridin-3-amine is a substituted pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its specific arrangement of an amino group at the 3-position, flanked by isopropyl and methyl groups at the 2- and 4-positions respectively, makes it a valuable synthon. Most notably, this compound is a key intermediate in the synthesis of KRAS G12C inhibitors, a class of targeted therapies for treating pancreatic, colorectal, and lung cancers.[1][2] A thorough understanding of its physical characteristics is therefore not merely academic but essential for ensuring reproducibility, purity, and safety in the synthesis of these life-saving pharmaceuticals.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior in both storage and reaction conditions. The data below has been consolidated from multiple chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1698293-93-4[3][4][5][6]
Molecular Formula C₉H₁₄N₂[2][3][7]
Molecular Weight 150.22 g/mol [3][6][7]
Appearance White to yellow or light-yellow solid, liquid, or solid-liquid mixture.[1][5][8][9][10]
Boiling Point 267.7 ± 35.0 °C (Predicted at 760 mmHg)[1][6][8]
Density 0.992 ± 0.06 g/cm³ (Predicted)[6][8]
pKa 7.43 ± 0.18 (Predicted)[1][8]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of 2-Isopropyl-4-methylpyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra are proprietary to manufacturers, the expected proton (¹H) and carbon-¹³ (¹³C) NMR signals can be predicted based on the molecule's structure.

  • ¹H NMR: The spectrum would feature distinct signals corresponding to:

    • Two aromatic protons on the pyridine ring, appearing as doublets.

    • A broad singlet for the two amine (-NH₂) protons.

    • A septet for the single methine (-CH) proton of the isopropyl group.

    • A singlet for the three methyl (-CH₃) protons attached to the pyridine ring.

    • A doublet for the six equivalent methyl (-CH₃) protons of the isopropyl group.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals, including those for the five carbons of the substituted pyridine ring and the three carbons of the isopropyl group, and the single methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak: The primary ion would be the molecular ion [M]⁺ at an m/z of approximately 150.

  • Key Fragmentation Patterns: A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl group (•CH₃, mass 15) to form a stable secondary carbocation. This would result in a prominent peak at m/z 135 ([M-15]⁺). The peak at m/z 43 is characteristic of the isopropyl cation, [(CH₃)₂CH]⁺.[11]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

  • N-H Stretch: The primary amine will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Signals just below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the methyl and isopropyl groups.

  • C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine core will appear in the 1400-1600 cm⁻¹ region.

Recommended Workflow for Analytical Verification

To ensure the quality and identity of 2-Isopropyl-4-methylpyridin-3-amine for research or manufacturing, a systematic analytical workflow is essential. This process validates each batch against established specifications.

Caption: A logical workflow for the quality control and analytical verification of 2-Isopropyl-4-methylpyridin-3-amine.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.

GHS Hazard Information

This compound is classified as hazardous. The following GHS information is aggregated from supplier safety data sheets.[2][6][12][13]

GHS PictogramSignal WordHazard Statements
GHS07: Exclamation MarkWarning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Recommended Protocols
  • Storage: Store in a tightly sealed container in a dark place under an inert atmosphere.[5][8][12] Room temperature storage is generally acceptable.[5][8][13]

  • Handling:

    • Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or dust.[14][15]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14]

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Conclusion

2-Isopropyl-4-methylpyridin-3-amine is a compound of significant interest due to its role in pharmaceutical synthesis. This guide has detailed its core physical properties, including its molecular structure, physicochemical constants, and spectroscopic signatures. By adhering to the outlined analytical workflows and safety protocols, researchers and development professionals can confidently and safely utilize this key chemical intermediate in their work, contributing to the advancement of targeted therapies.

References

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 4-Isopropyl-2-methylpyridin-3-amine in the Development of Covalent KRAS G12C Inhibitors: A-Z Application Notes and Protocols

Introduction: Targeting the "Undruggable" with a Key Pyridine Building Block For decades, the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog was considered an "undruggable" target in oncology.[1] The discovery of a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the "Undruggable" with a Key Pyridine Building Block

For decades, the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog was considered an "undruggable" target in oncology.[1] The discovery of a specific mutation, G12C, which introduces a cysteine residue, has opened a new frontier in precision medicine. This has led to the development of covalent inhibitors that specifically target this mutant protein, a significant breakthrough in treating various cancers, including pancreatic, colorectal, and lung cancers.[1][2] At the heart of this advancement lies the strategic use of key chemical intermediates, such as 4-Isopropyl-2-methylpyridin-3-amine , which serves as a critical scaffold in the synthesis of pioneering drugs like Sotorasib.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the use of 4-Isopropyl-2-methylpyridin-3-amine in medicinal chemistry, focusing on its role in the synthesis and evaluation of KRAS G12C inhibitors.

Physicochemical Properties of 4-Isopropyl-2-methylpyridin-3-amine

A thorough understanding of the starting material is paramount for successful synthesis and downstream applications.

PropertyValueSource
CAS Number 1698293-93-4[3]
Molecular Formula C₉H₁₄N₂[3]
Molecular Weight 150.22 g/mol [3]
Appearance White to yellow liquid or solid[4]
Boiling Point 267.7 ± 35.0 °C at 760 mmHg
Density 0.992 ± 0.06 g/cm³
Flash Point 139.8 ± 13.1 °C
Storage Room temperature, in a dark, inert atmosphere[4]

Synthetic Protocol: Preparation of 4-Isopropyl-2-methylpyridin-3-amine

The following multi-step synthesis protocol is adapted from patented methods, providing a reliable route to obtain the target aminopyridine intermediate.[5]

Diagram of the Synthetic Pathway

Synthesis_Pathway A Ethyl Isobutyrate B 2-Isobutyryl-3-methyl-2-butenenitrile A->B 1. KHMDS, Acetonitrile 2. L-alanine, Acetone C 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile B->C DMF-DMA, Ethanol D 2-Isopropyl-4-methyl-3-cyanopyridine C->D Ammonium Acetate, Ethanol E 2-Isopropyl-4-methylpyridin-3-amide D->E H2SO4, H2O F 4-Isopropyl-2-methylpyridin-3-amine E->F Hofmann Rearrangement (NaOBr)

Caption: Multi-step synthesis of 4-Isopropyl-2-methylpyridin-3-amine.

Step 1: Synthesis of 2-isobutyryl-3-methyl-2-butenenitrile

This initial step involves a condensation reaction to form a key intermediate.

Materials:

  • Ethyl isobutyrate

  • Potassium tert-butoxide

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Glacial acetic acid

  • L-alanine

  • Acetone

  • 4A Molecular sieves

  • Round-bottom flask, magnetic stirrer, thermometer, and reflux condenser

Procedure:

  • To a four-necked flask equipped with a thermometer and a stirrer, add 11.6g of ethyl isobutyrate, 60ml of THF, and 20g of potassium tert-butoxide.[5]

  • Begin stirring and control the reaction temperature at 45-50°C.[5]

  • Add 70g of acetonitrile dropwise while maintaining the temperature for 4 hours.[5]

  • After the reaction is complete, cool the mixture to below 10°C and adjust the pH to 3-4 with glacial acetic acid.[5]

  • Filter the solution and concentrate the organic phase to obtain the crude product.[5]

  • To the crude product, add 80ml of acetone, 100g of 4A molecular sieves, and 1.11g of L-alanine.[5]

  • Heat the mixture to reflux and maintain for 4 hours.[5]

  • Filter to recover the molecular sieves and evaporate the organic phase to obtain 2-isobutyryl-3-methyl-2-butenenitrile.[5]

Step 2: Synthesis of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile

Materials:

  • 2-isobutyryl-3-methyl-2-butenenitrile (from Step 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethanol

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • Add 15.1g of 2-isobutyryl-3-methyl-2-butenenitrile, 60ml of ethanol, and 11.9g of DMF-DMA to a round-bottom flask.[5]

  • Stir the mixture and heat to reflux for 3 hours.[5]

  • After the reaction is complete, evaporate the solvent.[5]

  • Add 50ml of water and triturate the mixture.[5]

  • Filter and dry the solid to obtain 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile.[5]

Step 3: Synthesis of 2-isopropyl-4-methyl-3-cyanopyridine

This step involves the cyclization to form the pyridine ring.

Materials:

  • 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile (from Step 2)

  • Ammonium acetate

  • Ethanol

  • Dichloromethane

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • Add 20.6g of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile, 80ml of ethanol, and 30.8g of ammonium acetate to a round-bottom flask.[5]

  • Stir and heat the mixture to reflux for 6 hours.[5]

  • Evaporate the solvent and wash the residue with 50ml of water.[5]

  • Extract the product with dichloromethane.[5]

  • Separate the organic layer and concentrate under reduced pressure to obtain 2-isopropyl-4-methyl-3-cyanopyridine.[5]

Step 4: Hydrolysis to 2-isopropyl-4-methylpyridin-3-amide

Materials:

  • 2-isopropyl-4-methyl-3-cyanopyridine (from Step 3)

  • Concentrated Sulfuric Acid

  • Water

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Carefully add the 2-isopropyl-4-methyl-3-cyanopyridine to concentrated sulfuric acid.

  • Heat the mixture with stirring.

  • Carefully quench the reaction by adding the mixture to ice water.

  • Neutralize the solution with a base (e.g., NaOH) to precipitate the amide.

  • Filter, wash with water, and dry the solid to obtain 2-isopropyl-4-methylpyridin-3-amide.

Step 5: Hofmann Rearrangement to 4-Isopropyl-2-methylpyridin-3-amine

This final step yields the desired aminopyridine.

Materials:

  • 2-isopropyl-4-methylpyridin-3-amide (from Step 4)

  • Sodium hydroxide

  • Bromine

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.

  • Add the 2-isopropyl-4-methylpyridin-3-amide to the sodium hypobromite solution while maintaining a low temperature.

  • Warm the reaction mixture to facilitate the rearrangement.

  • Extract the product with a suitable organic solvent (e.g., ether).[6]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Isopropyl-2-methylpyridin-3-amine.[6]

Purification and Characterization

Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., a mixture of benzene and ligroin) and allow it to cool slowly to form crystals.[6][7]

  • Column Chromatography: For purification of amines on silica gel, it is often beneficial to add a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent to prevent tailing.[8] An amine-functionalized silica column can also be an effective alternative.[8]

Characterization

The identity and purity of the synthesized 4-Isopropyl-2-methylpyridin-3-amine should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the isopropyl group (a septet and a doublet), the methyl group (a singlet), and the amine protons (a broad singlet).

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (151.12). The fragmentation pattern can provide further structural confirmation.[9]

Application in KRAS G12C Inhibitor Synthesis

4-Isopropyl-2-methylpyridin-3-amine is a key building block in the synthesis of Sotorasib. It is involved in a crucial urea formation step, followed by cyclization to form the pyrimidinedione core of the inhibitor.[10]

Diagram of Sotorasib Synthesis Involving the Aminopyridine

Sotorasib_Synthesis A Nicotinic Acid Derivative B Nicotinamide Derivative A->B Amidation C Isocyanate Intermediate B->C Oxalyl Chloride E Urea Intermediate C->E Addition D 4-Isopropyl-2-methylpyridin-3-amine D->E F Pyrimidinedione Core E->F Base-mediated cyclization

Caption: Role of 4-Isopropyl-2-methylpyridin-3-amine in Sotorasib synthesis.

Protocols for Evaluating KRAS G12C Inhibitors

Once a potential KRAS G12C inhibitor is synthesized using 4-Isopropyl-2-methylpyridin-3-amine, its biological activity must be thoroughly evaluated. The following are detailed protocols for key in vitro and cell-based assays.

Protocol 1: Biochemical KRAS G12C Nucleotide Exchange Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein.

Principle: KRAS G12C is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The addition of excess unlabeled GTP and a guanine nucleotide exchange factor (GEF), such as SOS1, initiates the exchange reaction. Inhibitors that lock KRAS in the GDP-bound state will prevent the release of the fluorescent GDP, resulting in a stable fluorescence signal.[11]

Materials:

  • Recombinant human KRAS G12C protein (His-tagged)

  • BODIPY-GDP

  • Guanosine triphosphate (GTP)

  • EDTA

  • KRAS Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Test inhibitor compound

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~470 nm, Emission: ~525 nm)

Procedure:

  • Prepare a 1X KRAS Assay Buffer containing 1 mM DTT.[12]

  • Prepare a master mix containing BODIPY-GDP loaded KRAS(G12C) in 1X KRAS Assay Buffer.[11]

  • Dispense the master mix into the wells of a 384-well plate.[12]

  • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer. Add the diluted inhibitor to the wells. For control wells, add buffer with the same concentration of DMSO.[13]

  • Incubate the plate for 2 hours at room temperature to allow for inhibitor binding.[12]

  • Prepare a solution of GTP and EDTA in water.[13]

  • Initiate the nucleotide exchange reaction by adding the GTP/EDTA solution to all wells.[12]

  • Incubate the plate for 1 hour at room temperature.[12]

  • Read the fluorescence intensity on a plate reader.[12]

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based KRAS G12C Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells harboring the KRAS G12C mutation.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is directly proportional to the number of metabolically active cells.

Materials:

  • KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)

  • Appropriate cell culture medium (e.g., DMEM for MIA PaCa-2, RPMI-1640 for NCI-H358) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test inhibitor compound

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Seed MIA PaCa-2 or NCI-H358 cells in a 96-well plate at a density of approximately 1,000-10,000 cells per well and allow them to adhere overnight.[14][15]

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Treat the cells with the diluted inhibitor or vehicle control (DMSO) and incubate for 72-120 hours.[15][16]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.[16]

Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells. Calculate the IC₅₀ value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Protocol 3: Western Blot Analysis of p-ERK Inhibition

This assay provides a mechanistic readout of the inhibitor's ability to block the KRAS G12C downstream signaling pathway.

Principle: Inhibition of KRAS G12C leads to a decrease in the phosphorylation of downstream kinases, including ERK. Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) relative to total ERK.[17]

Materials:

  • KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H1373)

  • Test inhibitor compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • Secondary antibody (HRP-conjugated)

  • Protein electrophoresis and blotting equipment

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 12 hours).[15]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[18]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total ERK as a loading control.[18]

Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Conclusion

4-Isopropyl-2-methylpyridin-3-amine is a valuable and indispensable building block in the field of medicinal chemistry, particularly for the development of targeted cancer therapies. Its strategic incorporation into the synthesis of KRAS G12C inhibitors like Sotorasib exemplifies the importance of rational drug design and the use of well-characterized chemical intermediates. The protocols and application notes provided in this guide offer a comprehensive resource for researchers aiming to synthesize, purify, and utilize this key aminopyridine in their drug discovery efforts. By following these detailed methodologies, scientists can confidently advance their research in developing the next generation of covalent inhibitors to combat KRAS-driven cancers.

References

  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of pERK Inhibition by KRAS G12C Inhibitor 41. BenchChem.
  • Hangzhou Keyao Pharmaceutical Technology Co., Ltd. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. CN113679854A.
  • BPS Bioscience. (n.d.). KRAS(G12C) Nucleotide Exchange Assay Kit (Catalog #79859). Retrieved from [Link]

  • AMSBIO. (n.d.). KRAS(G12C) Nucleotide Exchange Assay Kit. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Characterization of KRAS G12C Inhibitors. BenchChem.
  • BPS Bioscience. (n.d.). KRAS(G12C) Nucleotide Exchange Assay Kit (Catalog #79859-1). Retrieved from [Link]

  • Reaction Biology. (n.d.). Nucleotide Exchange Assays for K-Ras-related targets. Retrieved from [Link]

  • Zimmermann, M. H., et al. (2023). KRASG12C‐inhibitor‐based combination therapies for pancreatic cancer: insights from drug screening. Molecular Oncology, 17(10), 2006-2024.
  • Wang, J., et al. (2023). 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models. Acta Pharmaceutica Sinica B, 13(2), 647-660.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cellular KRAS(G12C) Protein Degradation Assay. Retrieved from [Link]

  • ResearchGate. (2023). Cell viability experiment for drug combination in different cell lines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(propan-2-yl)pyridin-3-amine. Retrieved from [Link]

  • Ryan, M. B., et al. (2022). Activity of direct KRAS(G12C) inhibitors in preclinical models of pediatric cancer. Frontiers in Oncology, 12, 1079559.
  • Hayes, T. K., et al. (2014). Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression. Cancer Cell, 26(4), 493-504.
  • ResearchGate. (2012). Western blot band for Erk and phopho(p). Retrieved from [Link]

  • Li, Y., et al. (2024). Therapeutic strategies for KRAS G12C-mutant non-small cell lung cancer: from bench to bedside and beyond. Frontiers in Pharmacology, 15, 1389599.
  • Frederick National Laboratory for Cancer Research. (2023). Inhibition of the MAPK pathway induces re-localization of membranous proteins, leading to adaptive resistance to KRAS G12C inhibitor mediated by YAP-induced MRAS. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of Novel KRAS G12C Inhibitors Derived from 4-Isopropyl-2-methylpyridin-3-amine

Introduction: The Critical Role of 4-Isopropyl-2-methylpyridin-3-amine in Targeting KRAS G12C The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal molecular switch in cellular signaling, and its mutations a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 4-Isopropyl-2-methylpyridin-3-amine in Targeting KRAS G12C

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal molecular switch in cellular signaling, and its mutations are among the most prevalent drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was deemed "undruggable" due to its smooth protein surface and high affinity for GTP. The discovery of a druggable pocket in the KRAS G12C mutant, which features a cysteine residue at codon 12, has revolutionized the field, leading to the development of targeted covalent inhibitors.[1][2]

4-Isopropyl-2-methylpyridin-3-amine (CAS: 1698293-93-4) has emerged as a critical pharmaceutical intermediate in the synthesis of potent and selective KRAS G12C inhibitors, such as the FDA-approved drug Sotorasib.[2][3][4] Its specific chemical structure provides a foundational scaffold for building molecules that can effectively target the mutated KRAS G12C protein.[4] These application notes provide a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of novel KRAS G12C inhibitors synthesized using 4-Isopropyl-2-methylpyridin-3-amine as a key starting material. The protocols detailed below are designed to assess the potency, selectivity, and mechanism of action of these next-generation therapeutics.

I. Biochemical Characterization of Novel KRAS G12C Inhibitors

Biochemical assays are fundamental to determining the direct interaction between a novel inhibitor and the KRAS G12C protein. These cell-free assays provide quantitative measures of binding affinity and inhibitory activity.

KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange of GDP for GTP, which is catalyzed by Son of Sevenless 1 (SOS1).[5]

Principle: The assay monitors the binding of a fluorescently labeled GTP analog to KRAS G12C in the presence of SOS1. Inhibition of this process by a test compound results in a decreased fluorescence signal.

Experimental Protocol:

  • Reagent Preparation:

    • Recombinant human KRAS G12C protein (GDP-bound)

    • Recombinant human SOS1 protein (catalytic domain)

    • Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)

    • Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 2x KRAS G12C protein (e.g., 20 nM final concentration) to each well.

    • Add 1 µL of the test inhibitor at various concentrations (typically a 10-point dose-response curve). Incubate for 30 minutes at room temperature.

    • Initiate the exchange reaction by adding 5 µL of a 2x mixture of SOS1 (e.g., 50 nM final concentration) and fluorescent GTP analog (e.g., 100 nM final concentration).

    • Monitor the fluorescence signal (e.g., using a plate reader with appropriate filters) every minute for 60 minutes.

  • Data Analysis:

    • Calculate the initial rate of nucleotide exchange for each inhibitor concentration.

    • Plot the rate of exchange against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTypical Value
KRAS G12C Conc.10-50 nM
SOS1 Conc.20-100 nM
Fluorescent GTP50-200 nM
Incubation Time30-60 min
Thermal Shift Assay (TSA) for Target Engagement

TSA measures the change in the thermal stability of a protein upon ligand binding. This assay can confirm direct binding of the inhibitor to KRAS G12C.[4][6]

Principle: The melting temperature (Tm) of KRAS G12C is determined in the presence and absence of the inhibitor using a fluorescent dye that binds to unfolded proteins. An increase in Tm indicates inhibitor binding and stabilization of the protein.

Experimental Protocol:

  • Reagent Preparation:

    • Recombinant human KRAS G12C protein (GDP-bound)

    • SYPRO Orange dye (or equivalent)

    • Test inhibitor

    • Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂.

  • Assay Procedure (96-well qPCR plate format):

    • Prepare a master mix containing KRAS G12C protein (e.g., 2 µM) and SYPRO Orange dye (e.g., 5x concentration).

    • Aliquot the master mix into the wells.

    • Add the test inhibitor at various concentrations.

    • Seal the plate and perform a thermal melt experiment using a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Plot fluorescence intensity against temperature. The peak of the first derivative of this curve represents the Tm.

    • Calculate the change in melting temperature (ΔTm) induced by the inhibitor.

II. Cell-Based Evaluation of KRAS G12C Inhibitor Efficacy

Cell-based assays are crucial for assessing the activity of inhibitors in a more physiologically relevant context, including their ability to penetrate cell membranes and inhibit KRAS G12C signaling.

Phospho-ERK (p-ERK) AlphaLISA Assay

This assay quantifies the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway. Inhibition of KRAS G12C leads to a reduction in p-ERK levels.[5]

Principle: A homogeneous (no-wash) immunoassay using AlphaLISA technology to detect endogenous p-ERK1/2 levels in cell lysates.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor for 2-4 hours.

  • Cell Lysis:

    • Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • AlphaLISA Procedure:

    • Add the cell lysate to a 384-well assay plate.

    • Add a mixture of biotinylated anti-ERK1/2 antibody and AlphaLISA acceptor beads conjugated to an anti-p-ERK1/2 antibody. Incubate for 60 minutes.

    • Add streptavidin-coated donor beads and incubate for 30 minutes in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Normalize the AlphaLISA signal to the total protein concentration of the lysate.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

Cell Viability and Proliferation Assay

This assay determines the effect of the inhibitor on the growth and survival of cancer cells harboring the KRAS G12C mutation.

Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[5]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed KRAS G12C mutant cells and KRAS wild-type cells (as a negative control) in 96-well plates.

    • After 24 hours, treat the cells with a range of inhibitor concentrations.

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against inhibitor concentration.

III. In Vivo Efficacy Studies

Preclinical in vivo models are essential for evaluating the anti-tumor activity and pharmacokinetic/pharmacodynamic (PK/PD) properties of novel KRAS G12C inhibitors.

Xenograft Mouse Models

Principle: Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into immunodeficient mice. The effect of the inhibitor on tumor growth is then monitored.[3]

Experimental Protocol:

  • Tumor Implantation:

    • Inject KRAS G12C mutant cells (e.g., NCI-H2122) suspended in Matrigel subcutaneously into the flank of nude mice.[7]

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle and treatment groups.

    • Administer the test inhibitor orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for p-ERK levels, immunohistochemistry).

    • Compare the tumor growth inhibition between the treated and vehicle groups.

IV. Visualizing Experimental Workflows and Pathways

KRAS G12C Signaling Pathway and Point of Inhibition

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Upstream Signal KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP GDP -> GTP Exchange RAF RAF KRAS_GTP->RAF Activates Inhibitor Novel Inhibitor (from 4-Isopropyl-2- methylpyridin-3-amine) Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.

General Workflow for Preclinical Evaluation of a Novel KRAS G12C Inhibitor

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Biochem Biochemical Assays (Nucleotide Exchange, TSA) CellBased Cell-Based Assays (p-ERK, Viability) Biochem->CellBased Confirm On-Target Activity PK Pharmacokinetics (PK Studies) CellBased->PK Lead Optimization Xenograft Xenograft Models PK->Xenograft PD Pharmacodynamics (PD - p-ERK in tumors) Xenograft->PD Clinical Clinical PD->Clinical Candidate Selection for Clinical Development Start Synthesize Novel Inhibitor (from 4-Isopropyl-2-methylpyridin-3-amine) Start->Biochem

Caption: A streamlined workflow for the preclinical evaluation of novel KRAS G12C inhibitors.

Conclusion

4-Isopropyl-2-methylpyridin-3-amine serves as a cornerstone for the synthesis of innovative KRAS G12C inhibitors. The experimental protocols outlined in these application notes provide a robust framework for the comprehensive preclinical evaluation of these novel compounds. By systematically assessing their biochemical activity, cellular efficacy, and in vivo anti-tumor effects, researchers can identify promising drug candidates for further development, ultimately contributing to the advancement of targeted therapies for KRAS G12C-driven cancers.

References

Sources

Method

Application Notes & Protocols: Mastering the Suzuki Coupling of Pyridine Derivatives

Introduction: The Centrality of the Pyridine Moiety The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its presence is ubiquitous in a vast array of biologically active molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of the Pyridine Moiety

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its presence is ubiquitous in a vast array of biologically active molecules and functional materials, making the efficient synthesis and functionalization of pyridine-containing compounds a paramount objective for researchers.[1][2] Among the arsenal of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds, particularly in the construction of biaryl and hetero-biaryl structures.[1][2][3][4]

However, the application of this powerful reaction to pyridine derivatives is not without its unique challenges. The Lewis basic nitrogen atom can interfere with the catalytic cycle, and the electronic nature of the pyridine ring influences the reactivity of its derivatives.[5] Furthermore, pyridine-based organoboron reagents are notoriously prone to instability, complicating their use as coupling partners.[6][7] This guide provides an in-depth exploration of the mechanistic nuances, critical parameters, and field-proven protocols for successfully navigating the complexities of Suzuki coupling reactions involving pyridine derivatives.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this cycle is fundamental to troubleshooting and optimizing reactions with challenging pyridine substrates. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8][9]

  • Oxidative Addition: The cycle begins with the insertion of a low-valent Palladium(0) species into the carbon-halogen bond of the halopyridine (Ar-X). This is often the rate-determining step and results in a Palladium(II) intermediate.[1][2] The strength of the C-X bond is a critical factor, with reactivity following the trend: C-I > C-Br > C-Cl >> C-F.[1][10]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a pyridine boronic acid) is transferred to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic moiety to the palladium center.[2][11][12]

  • Reductive Elimination: The final step involves the coupling of the two organic fragments on the palladium center. This forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

The pyridine nitrogen can complicate this process by coordinating to the palladium center at various stages, potentially inhibiting catalytic activity.[5][13] Judicious selection of ligands is therefore essential to modulate the catalyst's electronic and steric properties to favor the desired reaction pathway.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_output Pd0 Pd(0)L₂ OA Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X (Halopyridine) TM Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Ar'-B(OH)₂ / Base PdII_ArAr->Pd0 Ar-Ar' RE Reductive Elimination Product_output Coupled Product (Ar-Ar') ArX_input Halopyridine (Ar-X) Boronic_input Pyridine Boronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Reaction Parameters for Pyridine Derivatives

Success in coupling pyridine derivatives hinges on the careful selection of each reaction component.

The Pyridine Coupling Partner
  • Halopyridines (Electrophiles): The reactivity of the halopyridine is dictated by the carbon-halogen bond strength.[1] While iodides and bromides are generally reactive, the cost-effectiveness and availability of chloropyridines make them attractive substrates. However, activating the stronger C-Cl bond requires highly active catalyst systems, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[1][14] 2-Fluoropyridines are the least reactive and present a significant challenge, often demanding specialized conditions.[10]

  • Pyridine Boronic Acids & Esters (Nucleophiles): This is a critical area of challenge, particularly for 2-substituted pyridines. Pyridine-2-boronic acids are notoriously unstable and susceptible to protodeboronation—the cleavage of the C-B bond, which quenches the reagent.[6][15][16] To mitigate this, more stable boron reagents are strongly recommended:

    • Pinacol Boronic Esters (Bpin): These are significantly more stable than the corresponding boronic acids and are a common choice for mitigating decomposition.[15]

    • Potassium Trifluoroborate Salts (BF₃K): These salts offer excellent stability and are easily handled solids.[15]

    • MIDA Boronates: These provide a slow-release of the boronic acid under reaction conditions, which can be highly effective for sensitive substrates.[17]

The Palladium Catalyst System

The choice of the palladium source and, more importantly, the ligand is paramount.[15]

  • Palladium Source (Precatalyst): Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][15] It is important to remember that Pd(II) sources like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[16]

  • Ligands: For challenging pyridine couplings, standard ligands like PPh₃ are often insufficient.[14] Success typically requires more sophisticated ligands that are both sterically bulky and electron-rich. This combination facilitates the difficult oxidative addition step and promotes the final reductive elimination.[4][14]

    • Buchwald Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling unreactive chlorides and sterically hindered substrates.[1][13][18]

    • Bulky Alkylphosphines: Ligands like P(t-Bu)₃ and PCy₃ are also powerful for activating stubborn C-Cl bonds.[19]

    • N-Heterocyclic Carbenes (NHCs): These form robust bonds with palladium and offer high thermal stability, making them excellent choices for difficult couplings.[4][10]

The Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to react with the boronic acid to form the highly nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[3][11][12]

  • Common Choices: Inorganic bases are widely used.

    • Phosphates (e.g., K₃PO₄): A strong, non-nucleophilic base often used for a wide range of substrates.[1][20]

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃): Milder bases that are effective in many systems. Cesium carbonate is more soluble and often provides enhanced reactivity.[1]

  • Strength Considerations: While stronger bases like potassium tert-butoxide (KOtBu) can accelerate the reaction, they may not be compatible with substrates bearing sensitive functional groups.[3] The optimal base is highly substrate-dependent and often requires empirical screening.

The Solvent

The solvent system can significantly influence reaction outcomes by affecting solubility, catalyst stability, and base activity.[21][22]

  • Aprotic Solvents: Anhydrous, degassed solvents like 1,4-dioxane, toluene, and dimethoxyethane (DME) are standard choices.[1][3]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., dioxane/water 4:1) is beneficial.[20][23] Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. However, an excessive amount of water can promote unwanted protodeboronation of the boronic acid.[23]

Experimental Protocols

General Safety Note: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic and/or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as oxygen can promote undesirable side reactions like homocoupling.[15]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Halopyridine, Boron Reagent, Base) B 2. Add Catalyst & Ligand A->B C 3. Seal and Purge (Inert Atmosphere: N₂ or Ar) B->C D 4. Add Degassed Solvent(s) C->D E 5. Heat to Desired Temperature D->E F 6. Monitor Progress (TLC, LC-MS, GC) E->F G 7. Cool to RT & Quench F->G H 8. Aqueous Workup (Extraction) G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify Product (Column Chromatography) I->J

Caption: General experimental workflow for Suzuki coupling.

Protocol 1: Standard Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol is a robust starting point for relatively reactive bromopyridine substrates.

  • Materials:

    • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenylpyridine.[1]

Protocol 2: Coupling of a Challenging 2-Chloropyridine using a Buchwald Ligand

This protocol demonstrates the use of a highly active catalyst system required for less reactive chloro-substrates.

  • Materials:

    • 2-Chloro-4-methylpyridine (1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol% Pd)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed Toluene (5 mL)

  • Procedure:

    • In a glovebox, or in a flask under a positive flow of argon, add 2-chloro-4-methylpyridine, 4-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry reaction vessel.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress. These reactions can be significantly faster, often complete in 1-6 hours.

    • Upon completion, cool to room temperature and dilute with toluene.

    • Filter the mixture through a pad of Celite®, washing the pad with additional toluene.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the product.[1][13]

Protocol 3: Coupling with an Unstable Pyridine Boron Reagent (Pinacol Ester)

This protocol addresses the common issue of protodeboronation by using a more stable boronic ester.

  • Materials:

    • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pyridine-2-boronic acid pinacol ester) (1.2 mmol, 1.2 equiv)

    • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.03 mmol, 3 mol%)

    • Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a resealable tube, add 4-bromotoluene, the pyridine-2-boronic acid pinacol ester, Cs₂CO₃, and Pd(dppf)Cl₂.[24]

    • Add the degassed 1,4-dioxane and water.

    • Seal the tube and heat the reaction mixture to 90-100 °C for 12-18 hours.

    • After cooling, perform an aqueous workup as described in Protocol 1.

    • Purify the crude material via column chromatography to obtain the desired product.

Data Summary & Troubleshooting

The optimal conditions can vary significantly based on the specific pyridine isomer and coupling partners. The following table provides representative conditions as a starting point for optimization.

Table 1: Representative Conditions for Suzuki Coupling of Halopyridines

Halopyridine SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
2-BromopyridinePhenylboronic AcidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100Good-Excellent[25]
3-BromopyridineArylboronic AcidPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O90Good-Excellent[20]
4-ChloropyridinePhenylboronic AcidPd(0)/C (5)2-(Dicyclohexylphosphino)biphenyl (10)K₃PO₄ (2)Toluene100Good[14]
2-ChloropyridineArylboronic AcidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane110Excellent[1]
Aryl BromidePyridine-2-boronic esterPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Dioxane90Excellent[24]

Table 2: Troubleshooting Common Issues in Pyridine Suzuki Couplings

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst/ligand system is not active enough for the substrate (esp. chlorides).[15]2. Inefficient in situ reduction of Pd(II) precatalyst.3. Poor quality or impure reagents.1. Screen more active ligands (e.g., Buchwald biarylphosphines, NHCs).2. Use a Pd(0) source (e.g., Pd₂(dba)₃) directly.3. Ensure reagents are pure and solvents are anhydrous and properly degassed.[15]
Protodeboronation (Loss of Boron Reagent)1. Inherent instability of the boronic acid (esp. 2-pyridyl).[6][15]2. Reaction conditions are too harsh (high temp, strong base, excess water).1. Switch to a more stable boron derivative: pinacol ester (Bpin), MIDA boronate, or trifluoroborate salt.[15]2. Use a milder base (e.g., K₂CO₃ vs K₃PO₄), lower the reaction temperature, and minimize water content.[15]
Homocoupling (Formation of Ar-Ar and Ar'-Ar')1. Presence of oxygen in the reaction mixture.[15][16]2. Use of a Pd(II) precatalyst can sometimes favor this side reaction during the initial reduction step.[16]1. Ensure the reaction flask and solvents are thoroughly degassed and maintained under a strict inert atmosphere (N₂ or Ar).2. Consider using a Pd(0) source.
Dehalogenation (Halogen replaced by -H)1. Competing reduction pathway, often under harsh conditions or with certain catalyst/base combinations.[15]1. Screen milder bases or lower the reaction temperature.2. Re-evaluate the catalyst and ligand system.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC - NIH. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. [Link]

  • A General Solution for the 2-Pyridyl Problem. PMC - NIH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: N-Arylation of 2-Amino-N-Heterocycles via Chan-Lam Coupling

[1] Executive Summary The N-arylation of 2-amino-N-heterocycles (e.g., 2-aminopyridines, 2-aminopyrimidines) is a pivotal transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPC...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The N-arylation of 2-amino-N-heterocycles (e.g., 2-aminopyridines, 2-aminopyrimidines) is a pivotal transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. While Buchwald-Hartwig (Pd) and Ullmann (Cu, high temp) couplings are standard, they often suffer from harsh conditions or poor regioselectivity on these specific ambident nucleophiles.

This guide details the Chan-Lam-Evans coupling , a copper-catalyzed, oxidative cross-coupling using aryl boronic acids.[1] This method operates under mild conditions (often room temperature, open to air), offering a superior safety profile and unique regiocontrol compared to Pd-catalyzed alternatives.

Mechanistic Insight & Regioselectivity

The Ambident Nucleophile Challenge

2-Amino-N-heterocycles possess two nucleophilic sites:

  • Exocyclic Amine (

    
    ):  Typically the desired site for "aniline-like" linkages.
    
  • Endocyclic Nitrogen (Ring N): The pyridine-like nitrogen, which is often more basic but less nucleophilic in cross-coupling unless specific conditions are met.

Key Insight: The Chan-Lam reaction favors N-arylation of the exocyclic amine due to the specific coordination geometry required by the Copper(II) intermediate. Unlike Pd-catalysis, which can be sensitive to the "pyridine poison" effect, the Cu(II) species in Chan-Lam coupling utilizes the pyridine nitrogen as a directing group to facilitate transmetallation, ultimately delivering the aryl group to the exocyclic amine.

The Catalytic Cycle

The mechanism is distinct from the Pd(0)/Pd(II) cycle. It involves a Cu(II)/Cu(III) oxidative cycle where molecular oxygen (or a chemical oxidant) acts as the terminal electron acceptor.

  • Transmetallation: The aryl boronic acid reacts with the Cu(II)-ligand complex.

  • Coordination: The 2-aminoheterocycle coordinates to the Cu(II) center.

  • Oxidation: The resulting species is oxidized (likely by disproportionation or direct

    
     interaction) to a transient high-valent Cu(III) species.
    
  • Reductive Elimination: The C-N bond forms, releasing the product and regenerating Cu(I), which is re-oxidized to Cu(II) by air.

ChanLamCycle Cu2 Cu(II)-L2 (Active Catalyst) Int1 Aryl-Cu(II)-L Cu2->Int1 + Ar-B(OH)2 - Base Transmet Transmetallation (Rate Limiting) Int2 [Aryl-Cu(II)-NH(Het)] Int1->Int2 + H2N-Het Coord Substrate Coordination (2-Aminoheterocycle) Cu3 Cu(III) Species (Transient) Int2->Cu3 Oxidation Oxidation Oxidation Step (O2 / Air) Product N-Arylated Product + Cu(I) Cu3->Product C-N Bond Formation RedElim Reductive Elimination Product->Cu2 Re-oxidation (O2)

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle. Note that the re-oxidation of Cu(I) to Cu(II) is essential for catalytic turnover.

Critical Parameter Optimization

Success in Chan-Lam coupling relies on balancing the "Three Pillars": Ligand , Base , and Oxidant .

Table 1: Optimization Matrix for 2-Aminoheterocycles
ParameterStandard ConditionHigh-Difficulty SubstratesMechanistic Rationale
Catalyst Cu(OAc)₂ (10-20 mol%)Cu(OAc)₂ (1.0 equiv)Acetate acts as a base to facilitate transmetallation. Stoichiometric Cu is often needed for unreactive amines.
Ligand 2,2'-Bipyridine (Bipy)1,10-PhenanthrolineBidentate ligands stabilize the Cu species and prevent catalyst aggregation. Phenanthroline creates a more electron-rich center.
Base Pyridine (2.0 equiv)TEA or DIPEAThe base neutralizes the protons released during coordination. Pyridine is often sufficient and doubles as a ligand.
Solvent DCM or DCEMeOH/H₂O (9:1)DCM is standard for solubility. Protic solvents (MeOH) can accelerate transmetallation but may promote protodeboronation.
Oxidant Ambient Air (Open Flask)O₂ Balloon or TEMPO

is required. For slow reactions, pure

increases the oxidation rate of Cu(I)

Cu(II).
Additives 4Å Molecular SievesNoneSieves remove water which can inhibit the cycle, though Chan-Lam is generally moisture tolerant.

Standard Operating Procedures (SOPs)

Protocol A: Catalytic Method (General Purpose)

Best for electron-rich boronic acids and unhindered 2-aminopyridines.

Reagents:

  • 2-Aminoheterocycle (1.0 mmol)

  • Aryl Boronic Acid (1.5 - 2.0 mmol)

  • Cu(OAc)₂ (0.1 mmol, 10 mol%)

  • 2,2'-Bipyridine (0.1 mmol, 10 mol%)

  • Na₂CO₃ (2.0 mmol)

  • Solvent: Methanol (5 mL)

Workflow:

  • Pre-complexation: In a 20 mL vial, dissolve Cu(OAc)₂ and 2,2'-bipyridine in Methanol. Stir for 5 minutes until a deep blue solution forms (formation of [Cu(bipy)]²⁺).

  • Addition: Add the aryl boronic acid, the 2-aminoheterocycle, and Na₂CO₃.

  • Oxidation Setup: Do not seal the vial under inert gas. Cap the vial loosely or use a drying tube to allow air exchange. Optionally: Purge headspace with

    
     balloon for 1 minute.
    
  • Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours.

    • Monitoring: Reaction progress is indicated by the persistence of the blue/green color. A change to reddish-brown indicates catalyst decomposition (Cu(0) or Cu(I) oxide formation).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Stoichiometric Method (Difficult Substrates)

Best for electron-poor boronic acids or sterically hindered heterocycles.

Reagents:

  • 2-Aminoheterocycle (1.0 mmol)

  • Aryl Boronic Acid (2.0 mmol)

  • Cu(OAc)₂ (1.0 mmol, 1.0 equiv)

  • Pyridine (2.0 mmol)

  • Solvent: Dichloromethane (DCM) (10 mL)

  • 4Å Molecular Sieves (Activated, 200 mg)

Workflow:

  • Drying: Flame-dry the reaction flask and add activated molecular sieves.

  • Mixing: Add Cu(OAc)₂, boronic acid, and the amine substrate to the flask.

  • Solvent/Base: Add DCM followed by Pyridine.

  • Atmosphere: Attach a drying tube (filled with CaCl₂). Stir open to air.

  • Reaction: Stir at room temperature for 24–48 hours.

  • Quench: Filter through a pad of Celite to remove copper salts and sieves. Rinse with DCM/MeOH (9:1).

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

Troubleshooting & Decision Logic

Use this logic flow to troubleshoot low yields or regioselectivity issues.

Troubleshooting Start Reaction Outcome? LowYield Low Yield (<30%) Start->LowYield Regio Wrong Regioisomer (Ring N-Arylation) Start->Regio NoRxn No Reaction (SM Recovery) Start->NoRxn CheckColor Did reaction turn brown/red? LowYield->CheckColor ChangeLigand Action: Switch to bulky ligand (e.g., 1,10-phenanthroline) Regio->ChangeLigand Protect Action: Use Bidentate Strategy (Cu coordinates exocyclic N) Regio->Protect CheckWater Check Water Content NoRxn->CheckWater AddO2 Action: Increase O2 pressure (Balloon) or add TEMPO CheckColor->AddO2 Yes (Cat. died) AddBoronic Action: Add 2nd portion of Boronic Acid (1.0 eq) CheckColor->AddBoronic No (Blue color persists) DrySolvent Action: Add 4Å Sieves (Water inhibits transmetallation) CheckWater->DrySolvent Heat Action: Heat to 40-60°C (DCE or MeOH) CheckWater->Heat

Figure 2: Troubleshooting logic for common Chan-Lam failure modes.

References

  • Lam, P. Y. S. , et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[4] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944.[4] Link

  • Evans, D. A. , et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940. Link

  • Antilla, J. C., & Buchwald, S. L. "Copper-Catalyzed Coupling of Arylboronic Acids and Amines."[5] Organic Letters, vol. 3, no.[5] 13, 2001, pp. 2077–2079. Link

  • Vantourout, J. C. , et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[5] Journal of the American Chemical Society, vol. 139, no.[5] 13, 2017, pp. 4769–4779.[5] Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011, pp. 829-856. Link

Sources

Method

APPLICATION NOTE: Label-Free High-Throughput Screening using Acoustic Ejection Mass Spectrometry (AEMS)

Executive Summary The convergence of pharmaceutical and agrochemical research has accelerated the demand for screening technologies that transcend the limitations of optical assays. Traditional fluorescence-based high-th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The convergence of pharmaceutical and agrochemical research has accelerated the demand for screening technologies that transcend the limitations of optical assays. Traditional fluorescence-based high-throughput screening (HTS) often suffers from compound interference (autofluorescence), high false-positive rates, and the requirement for expensive, artifact-prone labels.[1]

This Application Note details the implementation of Acoustic Ejection Mass Spectrometry (AEMS) , a label-free technology capable of sampling speeds exceeding 1 sample per second. We provide validated protocols for two distinct yet methodologically aligned applications: Kinase Inhibitor Profiling (Pharma) and HPPD Herbicide Target Screening (Agro) .

Technology Overview: The AEMS Advantage

AEMS integrates Acoustic Droplet Ejection (ADE) with an Open Port Interface (OPI) coupled to an Electrospray Ionization (ESI) Mass Spectrometer.[2][3][4] Unlike traditional LC-MS, which requires minutes per sample for chromatographic separation, AEMS eliminates the column entirely.

Mechanism of Action
  • Acoustic Ejection: A transducer generates focused sound waves to eject nanoliter-scale droplets (typically 2.5 nL) from a microplate source well.

  • Open Port Interface (OPI): The droplet is captured in a continuous flow of carrier solvent within the OPI.

  • Dilution & Ionization: The sample is diluted ~1000-fold (reducing matrix effects) and transported to the ESI source for MS/MS detection.

Workflow Logic Diagram

The following diagram illustrates the critical decision pathways in an AEMS-based screening campaign.

AEMS_Workflow Library Compound Library (384/1536-well) Incubation Enzymatic Reaction (Off-line Incubation) Library->Incubation Dispense Acoustic Acoustic Ejection (2.5 nL Droplet) Incubation->Acoustic Load Plate OPI Open Port Interface (Carrier Solvent Capture) Acoustic->OPI Sound Wave Pulse MS_Detection MS/MS Detection (MRM Mode) OPI->MS_Detection Flow Injection Data_Analysis Data Analysis (IC50 / % Inhibition) MS_Detection->Data_Analysis Signal Ratio (Prod/Sub)

Figure 1: Logical flow of an AEMS screening campaign, from library preparation to data readout.

Comparative Analysis: Optical vs. AEMS

The following table highlights why AEMS is displacing fluorescence polarization (FP) and TR-FRET in early-stage discovery.

FeatureOptical Assays (FP/TR-FRET)AEMS (Mass Spectrometry)
Detection Basis Indirect (Light emission/shift)Direct (Mass-to-charge ratio)
Interferences High (Autofluorescent compounds)Low (Matrix suppression is manageable)
Reagents Expensive antibodies/fluorophoresGeneric buffers & substrates
Speed < 1 sec/sample1–3 sec/sample (Comparable)
False Positives 2–5% (Frequent "PAINS" hits)< 0.5% (High specificity)
Cost per Well High (Labeling reagents)Low (Solvent only)

Application 1: Pharmaceutical Research

Protocol: High-Throughput Kinase Inhibitor Profiling

Target: Generic Serine/Threonine Kinase (e.g., CDK2 or AKT). Objective: Identify small molecule inhibitors by monitoring the conversion of Peptide Substrate to Phospho-Peptide.

4.1 Reagents & Preparation
  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT.

  • Substrate: Synthetic peptide (specific to kinase), 2 µM final.

  • Co-factor: ATP, at K_m concentration (e.g., 10 µM).

  • Internal Standard (IS): Deuterated product peptide (Phospho-Peptide-d3) or generic analog (e.g., N-acetyl-tryptophan). Crucial for normalizing injection volume variability.

4.2 Experimental Workflow
  • Plate Setup: Use Echo-qualified 384-well plates (Labcyte/Beckman).

  • Reaction:

    • Dispense 10 nL compound (10 µM final).

    • Add 5 µL Enzyme/Substrate mix.

    • Add 5 µL ATP to initiate.

    • Incubate at RT for 60 mins.

  • Quench: Add 10 µL of 1% Formic Acid containing the Internal Standard .

    • Note: Acid stops the reaction and ionizes peptides for MS.

  • AEMS Settings (Sciex Echo MS example):

    • Flow Rate: 400 µL/min (Methanol:Water 70:30 + 0.1% Formic Acid).

    • MRM Transitions: Monitor Parent Peptide (Q1/Q3) and Phospho-Peptide (Q1/Q3).

    • Throughput: 1 Hz (1 sample/second).

4.3 Data Analysis

Calculate the conversion ratio (


):


Alternatively, normalize Product Area to Internal Standard Area.

Application 2: Agrochemical Research

Protocol: Herbicide Target Screening (HPPD Inhibition)

Target: 4-Hydroxyphenylpyruvate dioxygenase (HPPD). Relevance: HPPD is a key enzyme in plastoquinone biosynthesis; its inhibition leads to bleaching in weeds. Reaction: 4-HPP (Substrate) + O₂


 Homogentisate (Product) + CO₂.
5.1 Reagents & Preparation
  • Buffer: 50 mM Tris-HCl (pH 7.2), 5 mM Sodium Ascorbate (prevents oxidation), 20 µM FeSO₄.

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP), 50 µM.

  • Enzyme: Recombinant Arabidopsis or Maize HPPD.

  • Internal Standard:

    
    C-Homogentisate.
    
5.2 Experimental Workflow
  • Compound Addition: Dispense test herbicides into 384-well plate.

  • Enzyme Mix: Add 10 µL HPPD enzyme in buffer. Incubate 15 min (pre-incubation allows slow-binders to interact).

  • Start Reaction: Add 10 µL 4-HPP substrate.

  • Incubation: 20 mins at 25°C.

  • Quench: Add 20 µL Acetonitrile containing 1% Formic Acid + Internal Standard.

    • Why Acetonitrile? Precipitates the enzyme (preventing column clogging if using RapidFire, or keeping the OPI clean in AEMS) and solubilizes the organic product.

  • Detection:

    • Mode: Negative Ion Mode (Homogentisate ionizes better in negative ESI).

    • Transition: Homogentisate [M-H]⁻ 167.0

      
       123.0.
      

Validation & Quality Control

Trustworthiness in HTS is defined by the Z-Factor (Z'). A robust assay must have


.
Z-Factor Calculation

Run a full plate with:

  • Max Signal (High Control): DMSO only (Full enzyme activity).

  • Min Signal (Low Control): Known inhibitor (e.g., Nitisinone for HPPD) or no enzyme.



  • 
    : Standard Deviation
    
  • 
    : Mean Signal
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
High %CV (>10%) Inconsistent acoustic ejectionCentrifuge plates to remove bubbles; check fluid class calibration.
Signal Drift Source contaminationRun "blank" solvent injections every 50 samples; clean OPI interface.
Ion Suppression High salt/detergentDilute samples further in the OPI (increase carrier flow rate).

Pathway Visualization: HPPD Inhibition Logic

The following diagram details the specific biochemical pathway and inhibition logic for the Agrochemical application.

HPPD_Pathway Tyrosine Tyrosine HPP 4-HPP (Substrate) Tyrosine->HPP Aminotransferase HGA Homogentisate (Product) HPP->HGA Catalysis HPPD_Enzyme HPPD Enzyme (Target) HPPD_Enzyme->HGA Catalyzes Inhibitor Herbicide Candidate (Inhibitor) Inhibitor->HPPD_Enzyme Blocks Bleaching Plant Death (Bleaching) Inhibitor->Bleaching Result of Inhibition Plastoquinone Plastoquinone (Essential for Photosynthesis) HGA->Plastoquinone Biosynthesis

Figure 2: Mechanism of Action for HPPD Inhibitors in Agrochemical Screening. The assay detects the reduction of Homogentisate (HGA).

References

  • Review of AEMS in Drug Discovery: Zhang, H., et al. (2021).[2][4] "Acoustic Ejection Mass Spectrometry for High-Throughput Analysis." Analytical Chemistry. [Link][4][5][6][7]

  • Agrochemical Target Screening (HPPD): Ndongo, D., et al. (2019). "High-Throughput Screening for HPPD Inhibitors." SLAS Discovery. [Link]

  • Comparison of Optical vs. MS Screening: Haslam, C., et al. (2016). "The Evolution of Mass Spectrometry in Drug Discovery." Journal of Biomolecular Screening. [Link]

  • Z-Factor Statistical Validation: Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aminopyridine Cyclization

An in-depth guide to navigating the complexities of aminopyridine cyclization reactions, designed for chemists and drug development professionals. This technical support center provides detailed troubleshooting, evidence...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of aminopyridine cyclization reactions, designed for chemists and drug development professionals. This technical support center provides detailed troubleshooting, evidence-based protocols, and answers to frequently encountered challenges.

Aminopyridine scaffolds are central to numerous pharmaceuticals and functional materials. However, their synthesis via intramolecular cyclization is often fraught with challenges, from catalyst inhibition to competing side reactions. This guide provides a systematic approach to troubleshooting and optimizing these critical transformations.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that researchers face when designing and executing aminopyridine cyclization reactions.

Q1: Why is my aminopyridine substrate unreactive in a standard palladium-catalyzed cross-coupling reaction?

A1: Aminopyridines, particularly 2-aminopyridines, are notoriously challenging substrates due to the "2-pyridyl problem."[1] The endocyclic pyridine nitrogen can act as a ligand, coordinating strongly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, stalling the desired reaction.[1][2] Furthermore, the carbon-halogen bond (especially C-Cl) on the pyridine ring can be less reactive towards oxidative addition compared to simpler aryl halides, requiring more active catalytic systems.[1]

Q2: How does the position of the amino group (2-, 3-, or 4-) affect the cyclization strategy?

A2: The regiochemistry of the amino group fundamentally alters the electronic properties and steric environment of the molecule:

  • 2-Aminopyridines: The proximity of the amino group to the ring nitrogen makes these substrates prone to catalyst inhibition via chelation as described above.[1][2] However, this same proximity can be exploited, as the pyridyl nitrogen can act as a directing group to facilitate C-H activation at the ortho position of an N-aryl substituent.[3]

  • 3-Aminopyridines: These isomers are generally less prone to direct catalyst inhibition through chelation. However, the electronics of the ring can still influence reactivity, and they are valuable precursors for scaffolds like imidazo[4,5-b]pyridines.[4][5]

  • 4-Aminopyridines: Like 3-aminopyridines, they are less likely to cause catalyst inhibition via chelation. The amino group's position influences the final heterocyclic structure, often leading to imidazo[4,5-c]pyridine systems.[5]

Q3: What are the most common and detrimental side reactions in these cyclizations?

A3: Several side reactions can compete with the desired cyclization, leading to low yields and complex product mixtures:

  • Dehalogenation: Premature removal of the halide (e.g., Cl, Br, I) from the pyridine ring, replacing it with a hydrogen atom. This is often promoted by strong bases, high temperatures, or certain catalyst/ligand combinations.[1]

  • Homocoupling: The coupling of two molecules of a boronic acid (in Suzuki-type reactions) or other organometallic reagent, which is often facilitated by the presence of oxygen.[1]

  • Protodeboronation: In Suzuki reactions, the boronic acid reagent can be protonated, especially when using protic solvents or aqueous bases, rendering it inactive for the cross-coupling cycle.[1]

  • Intermolecular vs. Intramolecular Reaction: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

Troubleshooting Guide: From Failed Reactions to Optimized Conditions

This guide provides a systematic workflow for diagnosing and solving common experimental failures.

Symptom: Low to No Product Conversion

Low conversion is the most frequent issue. The following flowchart helps to systematically diagnose the root cause.

G cluster_catalyst Catalyst System Diagnosis cluster_params Reaction Parameter Diagnosis start Low / No Conversion check_sm Verify Starting Material Purity & Integrity start->check_sm catalyst_system Evaluate Catalyst System check_sm->catalyst_system If SMs are OK catalyst_active Is the catalyst active for pyridines? (e.g., Pd₂(dba)₃, bulky phosphine ligands) catalyst_system->catalyst_active reaction_params Assess Reaction Parameters base_choice Is the base strong enough but not degrading? (e.g., Cs₂CO₃ vs. NaOtBu) reaction_params->base_choice ligand_choice Is the ligand appropriate? (e.g., Xantphos, XPhos for C-N bonds) catalyst_active->ligand_choice catalyst_loading Is catalyst loading sufficient? (Try increasing from 1-2 mol% to 5 mol%) ligand_choice->catalyst_loading catalyst_loading->reaction_params If catalyst is robust solvent_choice Is the solvent anhydrous and appropriate? (e.g., Dioxane, Toluene) base_choice->solvent_choice temp_choice Is the temperature optimal? (Too low = no reaction; Too high = degradation) solvent_choice->temp_choice end Successful Optimization temp_choice->end

Caption: Troubleshooting flowchart for low conversion.

Symptom: Significant Side Product Formation

If undesired products are observed, the reaction conditions must be fine-tuned to favor the desired pathway.

Observed Side Product Probable Cause Recommended Solution(s)
Dehalogenated Starting Material Base is too strong or temperature is too high, leading to hydrodehalogenation.[1]Switch to a milder base (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃). Reduce the reaction temperature.
Homocoupled Byproducts Oxygen contamination promoting oxidative homocoupling of organometallic reagents.Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere (N₂ or Ar).
Protodeboronation Product Presence of protic sources (water, alcohols) reacting with the boronic acid.[1]Use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water or switch to a non-aqueous base system.
Polymeric/Oligomeric Material Reaction concentration is too high, favoring intermolecular reactions.Reduce the reaction concentration significantly (e.g., from 0.1 M to 0.01 M) to favor intramolecular cyclization.

Key Reaction Parameters & Optimization Strategies

Success in aminopyridine cyclization hinges on the careful selection of four key components: the catalyst, ligand, base, and solvent.

The Catalyst and Ligand System

The combination of the palladium source and the phosphine ligand is the heart of the catalytic cycle. For challenging C-N bond formations, specialized ligands are essential.[6][7]

G cluster_reagents Reaction Components cluster_cycle Catalytic Cycle cluster_factors Optimizing Factors Reagents Aminopyridine Substrate Coupling Partner OA Oxidative Addition (Pd⁰ → PdII) Reagents->OA Deprotonation Base-Mediated Deprotonation/ Transmetalation OA->Deprotonation RE Reductive Elimination (PdII → Pd⁰) Deprotonation->RE RE->OA Product Cyclized Product RE->Product Catalyst Catalyst (e.g., Pd₂(dba)₃) Catalyst->OA Ligand Bulky Ligand (e.g., Xantphos) Prevents Inhibition Ligand->RE Base Base (e.g., Cs₂CO₃) Drives Deprotonation Base->Deprotonation Solvent Solvent (e.g., Dioxane) Ensures Solubility cluster_cycle cluster_cycle Solvent->cluster_cycle

Caption: Interplay of components in a catalytic cycle.

  • Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precursors. Pd₂(dba)₃ is a Pd(0) source, often allowing the reaction to enter the catalytic cycle directly, while Pd(OAc)₂ is a Pd(II) source that must be reduced in situ.[6][8]

  • Ligands: For C-N bond formation, bulky, electron-rich phosphine ligands are critical. They accelerate the rate-limiting reductive elimination step and sterically discourage the pyridine nitrogen from binding to the palladium center.[6]

    • Xantphos: A wide bite-angle ligand excellent for many C-N couplings.[6]

    • Buchwald-type biaryl phosphines (e.g., XPhos, SPhos): Highly active and often provide superior results for difficult substrates.[8]

Choice of Base and Solvent

The base and solvent work in concert to create the optimal environment for the catalytic cycle.

ParameterRecommended ChoicesRationale & CausalityPotential Pitfalls
Base Inorganic: Cs₂CO₃, K₂CO₃, K₃PO₄ Organic/Stronger: NaOtBu, LiHMDS[8]The base is required to deprotonate the amine nucleophile, preparing it for reductive elimination. Weaker inorganic bases are often sufficient and minimize side reactions.[9] Stronger bases like NaOtBu may be needed for less reactive substrates but increase the risk of dehalogenation.[1][8]Strong bases can degrade sensitive functional groups. Aqueous bases can cause protodeboronation in Suzuki couplings.[1]
Solvent Aprotic Polar: Dioxane, THF Aprotic Nonpolar: TolueneSolvents must solubilize all components and be stable at high temperatures. Dioxane and toluene are widely used for their high boiling points and compatibility with palladium catalysis.[1][10][11] Solvent polarity can influence the stability of charged intermediates in the catalytic cycle.[12][13]Protic solvents (alcohols, water) can interfere with the catalyst and reagents. Solvents must be rigorously dried.

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Amination

This protocol provides a starting point for the intramolecular cyclization of an N-(2-halopyridin-3-yl)arylamine. Note: This is a general guideline and must be optimized for each specific substrate.

1. Reagent Preparation:

  • To an oven-dried Schlenk flask, add the N-(2-halopyridin-3-yl)arylamine substrate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%).
  • Add the base, Cs₂CO₃ (2.0 equiv).

2. Reaction Setup:

  • Seal the flask with a rubber septum.
  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
  • Add anhydrous dioxane or toluene (to achieve a concentration of ~0.05 M) via syringe.

3. Execution and Monitoring:

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) using an oil bath.
  • Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically by quickly removing the septum and inserting a capillary or syringe under a positive pressure of inert gas.

4. Workup and Purification:

  • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.
  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
  • Wash the filtrate with water and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.

References

  • Vertex AI Search. (2025). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. CoLab.
  • Vertex AI Search. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • ResearchGate. (2025). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines.
  • ResearchGate. (2025). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights | Request PDF.
  • PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • ACS Publications. (2023). [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. The Journal of Organic Chemistry.
  • ResearchGate. (2022). Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines | Request PDF.
  • ResearchGate. (n.d.). [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines | Request PDF.
  • RSC Publishing. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances. DOI:10.1039/C7RA08482J.
  • PubMed. (n.d.). Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry.
  • PlumX. (n.d.). Synthesis, characterization and solvent effects on the electronic absorption spectra of aminopyridine schiff bases.
  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases.
  • MDPI. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
  • ResearchGate. (n.d.). Cu(II)-catalyzed intramolecular oxidative cyclization of....
  • Benchchem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
  • ResearchGate. (2016). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases.
  • (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • PMC - NIH. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.
  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. DOI:10.1039/D3RA00922J.
  • ResearchGate. (n.d.). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases.
  • ACS Publications. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • ResearchGate. (2025). Bonding and structures of copper-aminopyridine complexes — High-resolution electron spectroscopy and ab initio calculations.
  • MDPI. (2025). Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers.
  • PMC. (n.d.). Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal.
  • PMC. (n.d.). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study.
  • ACS Publications. (n.d.). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry.
  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • ACS Publications. (n.d.). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates1,2. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). . Retrieved from

  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.

Sources

Optimization

Technical Support Center: Strategies for Preventing Polyalkylation in Amine Synthesis

Welcome to the technical support center for amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with selectivity, particularly the issue of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with selectivity, particularly the issue of polyalkylation. Here, we provide in-depth, experience-driven answers to common problems, detailed protocols for robust synthetic methods, and the mechanistic reasoning behind our recommendations.

Core Concepts: The Challenge of Polyalkylation

Direct alkylation of ammonia or a primary amine with an alkyl halide seems like the most straightforward path to a primary or secondary amine. However, this method is often plagued by poor selectivity.[1][2]

The fundamental issue is that the product of the initial reaction—the primary amine—is often more nucleophilic than the starting ammonia.[1] This means it can effectively compete with the starting material for the remaining alkyl halide, leading to a secondary amine. This secondary amine, in turn, can be even more reactive, leading to a tertiary amine and, ultimately, a quaternary ammonium salt.[1][2][3] This "runaway train" of reactions results in a difficult-to-separate mixture of products, significantly lowering the yield of the desired amine.[1][4]

Troubleshooting & FAQs: Your Questions Answered

Here we address specific issues you may encounter in the lab and provide actionable solutions grounded in chemical principles.

Direct Alkylation Issues

Q1: I tried synthesizing a primary amine by reacting an alkyl bromide with ammonia, but my final product is a mixture of primary, secondary, and tertiary amines. What happened and how can I fix this?

A: You've encountered the classic problem of polyalkylation. The primary amine you formed is reacting further with your alkyl bromide.[3]

Troubleshooting Steps:

  • Use a Large Excess of Nucleophile: The simplest strategy is to alter the reaction stoichiometry to statistically favor the desired reaction. By using a large excess of ammonia (often 10-fold or more), you increase the probability that an alkyl halide molecule will collide with an ammonia molecule rather than the newly formed primary amine.[5] This pushes the reaction towards mono-alkylation. While effective, this is often impractical for more complex amines and generates significant waste.

  • Switch to a Better Method: For more reliable and cleaner results, direct alkylation should be avoided in favor of more controlled methods. We recommend considering Reductive Amination, the Gabriel Synthesis, or an Azide Synthesis approach, which are designed specifically to prevent over-alkylation.[1]

Reductive Amination

Q2: What is reductive amination, and why is it better than direct alkylation for making a secondary amine from a primary amine?

A: Reductive amination is a powerful and highly controlled two-step process (often performed in one pot) that is vastly superior to direct alkylation for selective amine synthesis.[1][4] It involves:

  • Imine/Enamine Formation: A primary amine reacts with an aldehyde or ketone to form an imine (or a secondary amine reacts to form an enamine). Critically, this reaction is self-limiting; once the imine is formed, it does not react further with another molecule of the aldehyde/ketone.[4]

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond, yielding the desired secondary amine.[4]

This method avoids polyalkylation because the intermediate imine is not nucleophilic in the same way an amine is, preventing the "runaway" reaction seen in direct alkylation.

Q3: I'm performing a one-pot reductive amination with sodium borohydride (NaBH₄), but my yields are low and I'm recovering mostly my starting ketone. What's going wrong?

A: This is a common issue. Standard sodium borohydride is a strong enough reducing agent to reduce your starting aldehyde or ketone directly, often faster than the imine has a chance to form.[6]

Troubleshooting Steps:

  • Switch to a Selective Reducing Agent: Use a milder, more selective reducing agent that preferentially reduces the imine C=N bond over the carbonyl C=O bond. The reagents of choice are Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[4][7] These reagents are less reactive towards ketones and aldehydes at the slightly acidic pH required for imine formation, but are highly effective at reducing the protonated iminium ion intermediate.[6]

  • Control the pH: Imine formation is typically catalyzed by mild acid (pH ~4-5).[6] If the solution is too basic, the reaction is slow. If it's too acidic, the starting amine will be protonated and non-nucleophilic. Monitor and adjust the pH to ensure optimal conditions for imine formation before the reduction step.

Gabriel Synthesis

Q4: I am using the Gabriel synthesis to make a primary amine. My first step (alkylation of potassium phthalimide) works, but the final hydrolysis step to release the amine is giving very low yields. What are the best conditions for this deprotection?

A: The Gabriel synthesis is an excellent method for cleanly producing primary amines.[8][9] It uses phthalimide as a protected form of ammonia. The nitrogen's lone pair is delocalized by the two adjacent carbonyl groups, rendering it non-nucleophilic and preventing over-alkylation after the initial Sₙ2 reaction.[8] However, liberating the final amine can be challenging.

Troubleshooting Deprotection:

  • Hydrazine Cleavage (The Ing-Manske Procedure): This is the most common and often most effective method.[8] Heating the N-alkylphthalimide with hydrazine (NH₂NH₂) in a solvent like ethanol or methanol results in a clean reaction. The hydrazine attacks the carbonyl carbons, ultimately releasing the primary amine and forming the very stable phthalhydrazide byproduct, which precipitates out of solution, driving the reaction to completion.[10]

  • Acidic or Basic Hydrolysis: While possible, strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) hydrolysis often requires harsh conditions (prolonged heating) which can degrade sensitive substrates and lead to lower yields.[9] These methods are generally less favored than hydrazine cleavage.

Protecting Group Strategies

Q5: I need to perform a reaction on another part of my molecule, but I'm worried the amine will interfere. What is the best way to temporarily "inactivate" it?

A: This is a perfect application for a protecting group. For amines, the most common and reliable protecting group is the tert-butyloxycarbonyl (Boc) group .[11][12]

Why the Boc group is effective:

  • Easy to Introduce: It is easily installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base like triethylamine (TEA) or even sodium bicarbonate.[12][13]

  • Robust Protection: Once installed, the resulting carbamate is stable to a wide range of non-acidic reagents and conditions. The Boc group effectively masks the nucleophilicity and basicity of the amine.[11]

  • Easy to Remove: The Boc group is selectively and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[12][13][14] The byproducts are gaseous isobutylene and carbon dioxide, which are easily removed.[12]

Comparative Overview of Synthetic Strategies

MethodKey ReagentsPrimary UseKey AdvantagesCommon Pitfalls & Limitations
Direct Alkylation Alkyl Halide, Ammonia/AmineSimple alkylationsInexpensive reagents.Prone to polyalkylation; often results in product mixtures.[1][3]
Azide Synthesis Sodium Azide (NaN₃), LiAlH₄ or H₂/PdClean synthesis of primary amines.Azide is a good nucleophile; the alkyl azide intermediate is non-nucleophilic, preventing over-alkylation.[3][15][16]Azide reagents are toxic and potentially explosive; requires a separate reduction step.[3]
Gabriel Synthesis Potassium Phthalimide, HydrazineClean synthesis of primary amines.Completely avoids polyalkylation; phthalimide is a stable solid.[8][9]Limited to primary alkyl halides (due to Sₙ2 mechanism); deprotection can be harsh.[9][17]
Reductive Amination Aldehyde/Ketone, Amine, NaBH₃CNHighly versatile for 1°, 2°, and 3° amines.Excellent control and selectivity; wide substrate scope; often a one-pot reaction.[4][7][18]Requires a suitable carbonyl precursor; choice of reducing agent is critical.[6]
Boc-Protection Boc₂O, TFA or HClTemporarily masking an amine.Mild protection/deprotection conditions; high yields; orthogonal to many other protecting groups.[11][13][14]Not suitable for molecules that are highly acid-sensitive.[19]

Visualizing the Problem and the Solution

The Polyalkylation Cascade

This diagram illustrates how direct alkylation leads to a mixture of products.

Polyalkylation cluster_0 Desired Reaction cluster_1 Unwanted Side Reactions NH3 Ammonia (NH₃) RNH2 Primary Amine (RNH₂) NH3->RNH2 + R-X RX1 Alkyl Halide (R-X) R2NH Secondary Amine (R₂NH) RNH2->R2NH + R-X RX2 R-X R3N Tertiary Amine (R₃N) R2NH->R3N + R-X RX3 R-X R4N Quaternary Salt (R₄N⁺X⁻) R3N->R4N + R-X RX4 R-X ReductiveAmination start Start: Aldehyde/Ketone + Amine imine_formation Step 1: Form Imine Intermediate (Mild Acid Catalyst, pH 4-5) start->imine_formation check Is Imine formed? (Monitor by TLC/LCMS) imine_formation->check check->imine_formation No, allow more time reduction Step 2: Add Selective Reducing Agent (e.g., NaBH₃CN) check->reduction Yes workup Aqueous Workup & Extraction reduction->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Product: Pure, Selectively-Alkylated Amine purify->product

Caption: A controlled workflow for selective amine synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Primary Amine via Azide Reduction

This two-step protocol is a reliable method for converting an alkyl halide to a primary amine without risk of over-alkylation. [3][16]

Step A: Synthesis of the Alkyl Azide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the primary or secondary alkyl halide (1.0 eq) in a suitable solvent like DMF or DMSO.

  • Reagent Addition: Add sodium azide (NaN₃, 1.2 - 1.5 eq). Caution: Sodium azide is highly toxic. Always handle it in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to 60-80 °C and stir until TLC or LCMS analysis shows complete consumption of the starting alkyl halide.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with a non-polar solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Do not concentrate to complete dryness if you suspect the azide is low molecular weight, as these can be explosive. [3]Proceed directly to the next step if possible.

Step B: Reduction of the Alkyl Azide to the Amine

  • Setup: Dissolve the crude alkyl azide from Step A in a solvent such as THF or ethanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add Lithium Aluminum Hydride (LiAlH₄, 1.5 - 2.0 eq) portion-wise. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and perform the reaction under an inert atmosphere (N₂ or Ar).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the azide is fully consumed (monitor by IR spectroscopy for the disappearance of the characteristic azide stretch at ~2100 cm⁻¹ or by TLC).

  • Workup (Fieser method): Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form. Stir for 30 minutes, then filter the solid and wash it thoroughly with the reaction solvent. Concentrate the filtrate to yield the primary amine.

Protocol 2: Boc-Protection of a Primary Amine

This protocol provides a standard method for protecting a primary amine using Boc-anhydride. [11][13]

  • Setup: Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane (DCM), THF, or acetonitrile). Add a base, such as triethylamine (1.1 - 1.5 eq). [12]

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise. [11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess base), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting N-Boc protected amine is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography on silica gel. [11]

References

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • How does a large excess of ammonia prevent polyalkyalation when preparing primary amines? Quora. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • primary amine synthesis. YouTube. [Link]

  • synthesis of primary amines by SN2 reactions. YouTube. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis of Primary Aryl Amines Through a Copper-Assisted Aromatic Substitution Reaction with Sodium Azide. The Journal of Organic Chemistry. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Amines: Synthesis and Reactions. Al-Mustansiriyah University. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • Gabriel Synthesis. Organic Chemistry Tutor. [Link]

  • The Gabriel Synthesis. Chemistry Steps. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. [Link]

  • Amines by Reduction Practice Problems. Pearson. [Link]

  • Reactions of Amines. Jasperse, NDSU. [Link]

  • Amine Synthesis (A-Level Chemistry). Study Mind. [Link]

  • Amine Reactions: Practice Problems. Study.com. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Lec9 - Polyalkylation of Amines. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with Pyridine Substrates

Executive Summary & Core Challenge Coupling pyridine substrates is notoriously difficult due to two distinct failure modes, depending on whether the pyridine ring is the electrophile (halide) or the nucleophile (boron sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Coupling pyridine substrates is notoriously difficult due to two distinct failure modes, depending on whether the pyridine ring is the electrophile (halide) or the nucleophile (boron species).

  • Catalyst Poisoning (The N-Binding Problem): The basic nitrogen lone pair in pyridines can coordinate strongly to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (formation of inactive L2Pd(Py)Cl species).

  • Protodeboronation (The 2-Pyridyl Problem): 2-Pyridyl boronic acids are inherently unstable.[1][2] They undergo rapid C-B bond cleavage under aqueous/basic conditions via a zwitterionic intermediate, yielding pyridine (protonated byproduct) instead of the biaryl product.

This guide provides a logic-driven selection process to overcome these specific barriers.

Catalyst Selection Decision Matrix

Do not guess. Use this logic flow to select your initial screening conditions.

CatalystSelection Start Identify Pyridine Role RoleHalide Pyridine is the HALIDE (e.g., 2-chloropyridine) Start->RoleHalide RoleBoron Pyridine is the BORON (e.g., Pyridyl-B(OH)2) Start->RoleBoron HalideType Steric/Electronic Profile? RoleHalide->HalideType EasyHalide Standard/Activated (e.g., 2-bromopyridine) HalideType->EasyHalide HardHalide Deactivated/Chlorides (e.g., 2-chloro-3-aminopyridine) HalideType->HardHalide Soln_Buchwald Rec: Buchwald G3/G4 (XPhos or SPhos) EasyHalide->Soln_Buchwald HardHalide->Soln_Buchwald Alt Soln_PEPPSI Rec: Pd-PEPPSI-IPent (High Sterics/Stability) HardHalide->Soln_PEPPSI Position Substitution Position? RoleBoron->Position Pos34 3- or 4-Pyridyl Position->Pos34 Pos2 2-Pyridyl (Unstable!) Position->Pos2 Soln_Std Standard Conditions (Pd(dppf)Cl2 or XPhos) Pos34->Soln_Std Soln_MIDA Rec: MIDA Boronate (Slow Release Protocol) Pos2->Soln_MIDA

Caption: Decision tree for selecting catalyst systems based on substrate role and stability profiles.

Scenario A: Pyridine as the Electrophile (Halopyridines)

The Issue: Oxidative addition into C-Cl bonds on electron-rich pyridines (like aminopyridines) is slow. Furthermore, the pyridine nitrogen binds to Pd, shutting down the cycle. The Solution: Use bulky, electron-rich ligands that sterically prevent N-coordination while facilitating oxidative addition.

Recommended Protocol: The "Buchwald G3" Method

Best for: 2-chloropyridines, aminopyridines, and sterically hindered substrates.

Reagents:

  • Catalyst: XPhos Pd G3 (or SPhos Pd G3 for less hindered cases).

  • Base: K₃PO₄ (0.5 M aqueous solution).

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step:

  • Charge: Add aryl halide (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (1–2 mol%) to a vial.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed THF (concentration 0.2 M).

  • Base: Add degassed 0.5 M K₃PO₄ (2.0 equiv).

  • Reaction: Stir vigorously at 60°C (THF) or 80°C (Dioxane) for 2-4 hours.

  • Self-Validation: The reaction mixture should turn from a pale orange/yellow to a dark tea color. If it turns black immediately (within 5 mins) and plating occurs, the catalyst has decomposed (Pd black formation)—check oxygen levels.

Why this works: The G3 precatalyst contains a pre-formed active Pd species that activates immediately without requiring reduction (unlike Pd(OAc)₂). XPhos is bulky enough to prevent the pyridine nitrogen from binding to the Pd center [1].

Scenario B: Pyridine as the Nucleophile (The "2-Pyridyl Problem")

The Issue: 2-Pyridyl boronic acids undergo protodeboronation faster than transmetallation. This is driven by the formation of a zwitterionic intermediate where the pyridine nitrogen coordinates to the boron atom, facilitating hydrolysis.

Protodeboronation Step1 2-Pyridyl Boronic Acid Step2 Zwitterionic Intermediate (N coordinates to B) Step1->Step2 pH 7-9 Step3 C-B Bond Cleavage (Protonolysis) Step2->Step3 Fast Product Pyridine (Byproduct) NO COUPLING Step3->Product

Caption: Mechanism of 2-pyridyl boronate decomposition preventing successful coupling.

Recommended Protocol: The "Burke MIDA" Slow-Release Method

Best for: All 2-pyridyl couplings.

Reagents:

  • Nucleophile: 2-Pyridyl MIDA boronate (commercially available or synthesized).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Additives: Cu(OAc)₂ (0.5 equiv), Diethanolamine (DEA).

  • Base/Solvent: K₂CO₃ / DMF or DMSO (Anhydrous conditions initially).

Step-by-Step (Modified Burke Protocol):

  • Charge: Combine Aryl Chloride (1.0 equiv), 2-Pyridyl MIDA boronate (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and Cu(OAc)₂ (0.5 equiv).

  • Solvent: Add DMF (0.1 M).

  • Activator: Add Diethanolamine (DEA) (1.5 equiv) dissolved in DMF.

  • Heat: Stir at 100°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (to remove Cu).

Why this works: The MIDA ligand protects the boron center, preventing the zwitterion formation. The slow hydrolysis of the MIDA ester releases the active boronic acid slowly, keeping its concentration low relative to the catalyst. This ensures the rate of transmetallation > rate of decomposition [2].

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is just Pyridine Protodeboronation of boronic acid.Switch to MIDA boronates or use anhydrous conditions with CsF base. Avoid aqueous bases like K₂CO₃/H₂O.
Reaction turns black instantly "Pd Black" precipitation. Ligand dissociation.Increase ligand:Pd ratio to 2:1. Ensure strict O₂ removal. Switch to Pd-PEPPSI-IPr which is more robust against oxidation.
Stalled at 20% conversion Catalyst poisoning by product or substrate.Add 10-20 mol% CuI . Copper can scavenge the pyridine nitrogen, protecting the Palladium catalyst.
Homocoupling (R-R) Oxidative coupling of boronic acid.Reduce O₂ (degas better). Lower the amount of catalyst. Add the boronic acid slowly (syringe pump).
Q: Can I use Pd(PPh₃)₄ for chloropyridines?

A: Generally, no . Triphenylphosphine is not bulky or electron-rich enough to facilitate oxidative addition into electron-deficient chloropyridines effectively. You will likely see low yields (<30%). Upgrade to XPhos or Pd-PEPPSI systems [3].

Q: Why use Copper (Cu) additives?

A: In the Burke protocol, Cu(OAc)₂ facilitates the transmetallation step for 2-pyridyl species, which are notoriously sluggish. In other protocols, CuI acts as a "scavenger," binding to the pyridine nitrogen so it doesn't bind to the Palladium [4].

References

  • Billingsley, K., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3][4][5] Angewandte Chemie International Edition. Link

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[4] Chemistry - A European Journal. Link

  • Deng, J. Z., et al. (2002). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Tetrahedron Letters. Link

Sources

Optimization

Stabilizing amine intermediates during multi-step synthesis

Technical Support Center: Stabilizing Amine Intermediates Introduction: The Amine Stability Paradox In multi-step synthesis, amine intermediates present a dual challenge: they are often the nucleophilic engines driving m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing Amine Intermediates

Introduction: The Amine Stability Paradox

In multi-step synthesis, amine intermediates present a dual challenge: they are often the nucleophilic engines driving molecular complexity, yet this same reactivity renders them susceptible to oxidation, carbamate formation (with atmospheric CO


), and autocatalytic decomposition.

This guide addresses the "silent failures" of amine chemistry—where yields erode not due to the primary reaction, but due to handling losses during isolation and purification. The following troubleshooting protocols are designed to arrest these degradation pathways, converting transient, unstable oils into robust, storable solids.

Section 1: Troubleshooting Chemical Instability

Q: My amine intermediate turns dark/red upon exposure to air. Is it decomposing?

A: Yes, this is the hallmark of oxidative degradation, often proceeding via N-oxide formation or radical polymerization (common in electron-rich anilines and pyrroles).

  • The Mechanism: Atmospheric oxygen attacks the lone pair, leading to radical cations that dimerize or polymerize into colored "tars."

  • The Fix:

    • Sparging is Non-Negotiable: Simply keeping the reaction "under nitrogen" is insufficient if the solvent contains dissolved oxygen. You must sparge all reaction and workup solvents with Argon or Nitrogen for at least 15 minutes prior to use.

    • Acidic Quench: If compatible, quench the reaction into a dilute acidic buffer (pH 3–4). Protonating the amine (

      
      ) removes the lone pair’s electron density, effectively shutting down oxidative pathways during the critical workup phase [1].
      
Q: I observe a "ghost peak" in my LCMS that is +44 mass units higher than my product.

A: You have formed a carbamate (


).
  • The Cause: Primary and secondary amines react rapidly with atmospheric CO

    
     to form carbamic acids/salts. This is reversible but complicates NMR interpretation and mass balance.
    
  • The Fix:

    • Immediate Action: Degas the sample with N

      
       or apply a high vacuum; the carbamate often reverts to the amine.
      
    • Prevention: Do not dry amine oils on a rotary evaporator open to air. Backfill immediately with inert gas. For storage, convert to a stable salt (see Protocol A).

Section 2: Handling Volatile & "Invisible" Amines

Q: My yield is low, and the amine is an oil. I suspect it's evaporating on the rotavap.

A: Low molecular weight amines (MW < 150) are notoriously volatile as free bases.

  • The Diagnostic: Check the receiver flask of your rotary evaporator. If the solvent smells like your amine, you’ve lost product.

  • The Solution: Do not isolate the free base. Isolate the salt form .

    • HCl Salts: Standard, but hygroscopic.

    • Tosylate/Oxalate Salts: Often non-hygroscopic, crystalline solids that are easier to handle.

    • TCA Method: A recent field-proven technique uses Trichloroacetic Acid (TCA) to precipitate amines.[1] The unique advantage is that the free amine can be regenerated simply by heating, which decarboxylates the TCA [2].

Section 3: Purification Challenges (Silica Gel)

Q: My amine streaks (tails) on the column, and I lose mass.

A: Amine lone pairs hydrogen bond strongly with the acidic silanol (


) groups on silica gel, causing irreversible adsorption and streaking.
  • Standard Protocol: Add 1% Triethylamine (Et

    
    N) or 1% NH
    
    
    
    OH to your eluent.
  • The "Pre-Wash" Trick (Expert Tip): Adding base to the eluent is sometimes too late. Instead, flush the packed silica column with 2 column volumes (CV) of eluent containing 5% Et

    
    N before loading your sample. This neutralizes the "hot spots" on the silica surface.[2]
    
  • Alternative: Use "Amine-functionalized Silica" or switch to Alumina (Basic), which lacks the acidic protons that cause retention issues [3].

Section 4: Strategic Protection

Q: I cannot isolate the amine without degradation. What is the most robust "temporary" stabilizer?

A: The Boc (tert-butyloxycarbonyl) group is the gold standard for stabilizing amines because it is lipophilic (aids purification), stable to basic/nucleophilic conditions, and easily removed.

  • Why it works: It converts the nucleophilic amine into a non-nucleophilic carbamate, preventing oxidation and dimerization.

  • When to apply: "In situ" protection is best. Do not work up the free amine. Add Boc

    
    O directly to the crude reaction mixture (if conditions permit) or the crude workup phase (see Protocol B).
    

Experimental Protocols

Protocol A: Stabilization via HCl Salt Formation

Use this for volatile amines or long-term storage.

  • Dissolution: Dissolve the crude amine oil in a minimum amount of dry Diethyl Ether (Et

    
    O) or Dichloromethane (DCM).
    
    • Note: Et

      
      O is preferred as amine salts are generally insoluble in it, promoting crystallization.
      
  • Acidification: Cool the solution to 0°C. Dropwise, add 2M HCl in Diethyl Ether (commercially available) or 4M HCl in Dioxane .

    • Visual Cue: A white precipitate should form immediately.

  • Validation: Test the supernatant pH. Continue addition until pH < 2 (wet pH paper).

  • Isolation:

    • Filter the solid under a blanket of Nitrogen (to prevent moisture absorption).

    • Wash the cake with cold Et

      
      O (3x).
      
    • Dry under high vacuum.

  • Result: A stable, non-volatile hydrochloride salt ready for storage or subsequent steps.

Protocol B: In-Situ Boc Protection

Use this to "trap" unstable amines directly from a reaction mixture.

  • Preparation: Assume 100% conversion of your precursor to the amine.

  • Biphasic Setup: To the crude reaction mixture (often in THF or Dioxane), add an equal volume of Saturated NaHCO

    
     (aq).
    
  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc

    
    O)  (1.1 – 1.5 equivalents).
    
  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Mechanism:[3][4][5][6][7] The base neutralizes protons, keeping the amine nucleophilic enough to attack the Boc

      
      O.
      
  • Monitoring (Self-Validating):

    • TLC: Look for the disappearance of the baseline amine spot and the appearance of a higher R

      
      , non-streaking spot.
      
    • Ninhydrin Stain: The free amine will stain red/purple. The Boc-protected product will NOT stain (or stain very faintly yellow/brown).

  • Workup: Extract with Ethyl Acetate. The stabilized Boc-amine can now be purified via standard silica chromatography without streaking or oxidation.

Visualizations

Figure 1: Decision Matrix for Amine Stabilization

Caption: A logical workflow for selecting the optimal stabilization strategy based on amine properties.

AmineStabilization Start Unstable Amine Intermediate CheckVolatility Is the Amine Volatile? (MW < 150 or bp < 100°C) Start->CheckVolatility CheckOxidation Is it Oxidatively Labile? (Turns dark in air) CheckVolatility->CheckOxidation No SaltFormation STRATEGY A: Salt Formation (HCl, TFA, Tosylate) CheckVolatility->SaltFormation Yes CheckPurification Purification Issues? (Streaking on Silica) CheckOxidation->CheckPurification No (Low Risk) Protection STRATEGY B: Protective Group (Boc, Cbz) CheckOxidation->Protection Yes (High Risk) Additives STRATEGY C: Eluent Modification (+1% Et3N or NH4OH) CheckPurification->Additives Yes InertHandling STRATEGY D: Inert Handling Only (Argon Sparge + Cold Storage) CheckPurification->InertHandling No

Figure 2: The "Salt-Switch" Workflow

Caption: Process flow for isolating volatile amines as salts and regenerating them when needed.[8]

SaltSwitch Crude Crude Amine (Volatile Oil) AcidTreat Treat with Acid (HCl/Ether or TCA) Crude->AcidTreat Stabilize Precipitation Precipitation (Solid Salt Forms) AcidTreat->Precipitation Storage Storage (Stable Solid) Precipitation->Storage Shelf Stable Regeneration Regeneration (Basic Workup or Heat) Storage->Regeneration On Demand Reaction Next Synthetic Step Regeneration->Reaction

References

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. National Institutes of Health (PMC). Available at: [Link]

  • Purifying amines on silica. Org Prep Daily. Available at: [Link]

  • Stability study of primary aromatic amines. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

In Vitro Microsomal Stability of Pyridine-2-methylamine Compounds

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary: The "Nitrogen Scan" Advantage In modern drug discovery, the pyridine-2-methylamine (2-picolylamine) mot...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary: The "Nitrogen Scan" Advantage

In modern drug discovery, the pyridine-2-methylamine (2-picolylamine) motif acts as a critical bioisostere for the benzylamine scaffold. Widely utilized in kinase inhibitors, GPCR ligands, and metallo-enzyme inhibitors, this scaffold offers a strategic advantage: the pyridine nitrogen reduces the lipophilicity (LogD) and electron density of the aromatic ring compared to its phenyl counterpart.

However, this physicochemical improvement introduces unique metabolic liabilities. While the pyridine ring itself is resistant to oxidative metabolism, the exocyclic amine and the benzylic carbon remain "soft spots" for Cytochrome P450 (CYP)-mediated clearance.

This guide objectively compares the microsomal stability of pyridine-2-methylamine derivatives against their carbocyclic analogs, details the specific metabolic pathways involved, and provides a validated protocol for assessing their intrinsic clearance (


).

Comparative Analysis: Pyridine-2-methylamine vs. Alternatives

The decision to employ a pyridine-2-methylamine scaffold over a benzylamine is often driven by the "N-scan" strategy to improve metabolic stability and solubility.

Performance Metrics

The following table summarizes the typical in vitro microsomal stability performance of the pyridine-2-methylamine scaffold compared to common alternatives. Data represents generalized trends observed in human liver microsomes (HLM).

Scaffold FeatureStructure Type

(HLM)
Metabolic LiabilityMechanism of Clearance
Benzylamine Carbocyclic BaselineHighHighAromatic hydroxylation (Ring) + N-dealkylation
Pyridine-2-methylamine Target Scaffold Moderate/Low Moderate N-dealkylation (Major) + N-oxidation (Minor)
Pyridine-3-methylamine IsomerModerateModerateN-dealkylation

-Methyl-2-picolylamine
Steric BlockLow (Stable)LowSteric hindrance prevents C-H abstraction
Pyrimidine-2-methylamine Diazine BioisostereVery LowLowElectron-deficient ring suppresses oxidation
The "Electron-Deficient" Shield
  • Benzylamine (Alternative): The phenyl ring is electron-rich, making it a prime target for CYP-mediated epoxidation and hydroxylation.

  • Pyridine-2-methylamine (Target): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (

    
     effect). This deactivates the ring towards direct oxidation. Consequently, the metabolic "pressure" shifts almost entirely to the benzylic carbon  (the linker) and the exocyclic nitrogen .
    
The Chelation Effect

Unlike benzylamines, pyridine-2-methylamines are bidentate ligands. The pyridine nitrogen and the amine nitrogen can chelate the heme iron of CYP450 enzymes.

  • Consequence: This can sometimes lead to Type II binding spectra (inhibitory binding) rather than metabolic turnover, potentially making the compound a CYP inhibitor rather than a substrate. This must be distinguished during assay data interpretation.

Mechanistic Insight: Metabolic Pathways

Understanding where the molecule breaks down is essential for optimization. The primary clearance mechanism is oxidative N-dealkylation .

Pathway Visualization

The following diagram illustrates the bifurcation between the major pathway (N-dealkylation) and the minor pathway (N-oxidation).

MetabolicPathways Parent Pyridine-2-methylamine (Parent) Complex CYP450-Substrate Complex Parent->Complex Binding Radical C-Centered Radical Complex->Radical H-Abstraction (Benzylic C) N_Oxide Pyridine-N-Oxide (Minor Metabolite) Complex->N_Oxide Direct N-Oxidation (FMO/CYP) Carbinolamine Carbinolamine Intermediate Radical->Carbinolamine Oxygen Rebound Aldehyde Pyridine-2-carboxaldehyde + Primary Amine Carbinolamine->Aldehyde Spontaneous Collapse (N-dealkylation)

Figure 1: Metabolic fate of pyridine-2-methylamine. The dominant pathway is alpha-carbon hydroxylation leading to N-dealkylation.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of pyridine-2-methylamine derivatives.

Self-Validating Design: This protocol includes a "0-minute" control to detect instability and a "minus-NADPH" control to rule out non-enzymatic degradation.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (Mix Cmpd + Microsomes) Start 2. Initiation (Add NADPH) Prep->Start 5 min equil. Incubate 3. Incubation (37°C, Shaking) Start->Incubate Sample 4. Sampling (0, 5, 15, 30, 45 min) Incubate->Sample Timepoints Quench 5. Quench (Add Ice-Cold ACN + IS) Sample->Quench Immediate Analyze 6. Analysis (LC-MS/MS) Quench->Analyze Centrifuge first

Figure 2: Step-by-step workflow for the kinetic microsomal stability assay.

Detailed Procedure
  • Preparation:

    • Prepare a 1 µM test compound solution in 100 mM KPi buffer (pH 7.4). Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.

    • Note: Pyridine-2-methylamines are basic (

      
      ). At pH 7.4, they are positively charged. Ensure the microsome concentration is optimized (0.5 mg/mL) to minimize non-specific binding to the lipid membrane.
      
  • Pre-Incubation:

    • Mix microsomes (final conc. 0.5 mg/mL) with the test compound solution.

    • Incubate at 37°C for 5 minutes. This allows thermal equilibration and non-specific binding equilibrium.

  • Initiation:

    • Add NADPH (final conc. 1 mM) to initiate the reaction.[1]

    • Control: Prepare a parallel incubation adding Buffer instead of NADPH (Negative Control).

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.

    • Vortex and centrifuge (4000 rpm, 20 min, 4°C) to precipitate proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS.[1] Monitor the disappearance of the Parent ion.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.




Optimization Strategies (SAR)

If your pyridine-2-methylamine lead shows high clearance, apply these structural modifications:

  • Alpha-Methylation: Introducing a methyl group at the benzylic position (creating a chiral center) sterically hinders the CYP-mediated H-abstraction. This is the most effective stabilization strategy.

  • Fluorination: Adding fluorine to the pyridine ring (specifically at C3 or C6) lowers the

    
     of the pyridine nitrogen and reduces the electron density further, preventing N-oxide formation.
    
  • Ring Switch: If the 2-position is too labile, switching to a Pyrazine or Pyrimidine core often retains potency while drastically reducing metabolic liability due to the lower HOMO energy of diazines.

References

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Specific Pharmacophore-Based Perspective on Nitrogen Heterocycles in Drug Discovery. Journal of Medicinal Chemistry, 60(9), 3552–3579. Link

  • Zhang, Y., et al. (2023).[2] Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351.[2] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol and Data Interpretation. Link

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay Standard Conditions. Link

Sources

Validation

The MmpL3 Inhibitor Landscape: A Comparative SAR &amp; Application Guide

Executive Summary Mycobacterial membrane protein Large 3 (MmpL3) is the sole transporter responsible for translocating Trehalose Monomycolate (TMM) across the inner membrane of Mycobacterium tuberculosis (Mtb).[1] Becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mycobacterial membrane protein Large 3 (MmpL3) is the sole transporter responsible for translocating Trehalose Monomycolate (TMM) across the inner membrane of Mycobacterium tuberculosis (Mtb).[1] Because TMM is the precursor for Trehalose Dimycolate (TDM) and mycolylated arabinogalactan—essential components of the mycomembrane—MmpL3 is a high-value, bactericidal drug target.[2]

This guide provides a technical comparison of the major MmpL3 inhibitor scaffolds, analyzing their Structure-Activity Relationships (SAR), binding mechanisms, and experimental validation protocols.[3] It is designed to assist medicinal chemists and pharmacologists in optimizing lead compounds and distinguishing direct target engagement from off-target proton motive force (PMF) disruption.

Mechanism of Action & Binding Modes[4]

MmpL3 belongs to the Resistance-Nodulation-Division (RND) superfamily but functions uniquely as a lipid flippase/transporter driven by the Proton Motive Force (PMF) .[2]

The Proton Relay Network

The transmembrane domain (TMD) of MmpL3 contains a proton translocation channel essential for its function. Two conserved Asp-Tyr pairs (Asp251-Tyr641 and Asp640-Tyr252 in M. smegmatis numbering) form a hydrogen bond network that relays protons from the periplasm to the cytoplasm. This proton flow drives the conformational changes required to flip TMM from the inner leaflet to the outer leaflet.[4]

Inhibitor Binding Modes

Most MmpL3 inhibitors are lipophilic amines that bind within the TMD proton channel.

  • Direct Blockade: The inhibitor occupies the proton channel, disrupting the Asp-Tyr hydrogen bond network.[5] This "locks" the protein in a conformation that prevents TMM translocation.[4][6][7]

  • PMF Dissipation (Uncouplers): Some inhibitors (e.g., SQ109 at high concentrations) possess protonophore activity, collapsing the transmembrane electrochemical gradient (

    
     or 
    
    
    
    pH) required for MmpL3 function.
Diagram: MmpL3 Transport & Inhibition Pathway

The following diagram illustrates the TMM transport logic and the interference points for inhibitors.[1][2][4][8][9]

MmpL3_Mechanism cluster_periplasm Periplasm (Outer Leaflet) cluster_cytoplasm Cytoplasm (Inner Leaflet) TMM_out TMM (Exported) TDM TDM (Cell Wall) TMM_out->TDM Ag85 Complex H_in H+ (Proton Entry) MmpL3 MmpL3 Transporter (Proton Channel) H_in->MmpL3 Drives Conf. Change MmpL3->TMM_out Translocation (Flippase) H_out H+ (Cytoplasmic) MmpL3->H_out Proton Relay Inhibitor Inhibitor (Lipophilic Amine) Inhibitor->MmpL3 TMM_in TMM (Precursor) TMM_in->MmpL3 Substrate Loading

Caption: MmpL3 utilizes the proton motive force to translocate TMM.[2][8] Inhibitors bind within the transmembrane proton channel, disrupting the Asp-Tyr relay pairs and halting transport.[4][5]

Comparative Structure-Activity Relationship (SAR)

The MmpL3 inhibitor landscape is dominated by scaffolds containing a lipophilic headgroup and a basic amine or urea linker.

Class 1: 1,2-Ethylenediamines (e.g., SQ109)

SQ109 is a clinical-stage candidate (Phase 2b/3).[10]

  • Core Structure: Ethylenediamine linker connecting a geranyl tail and an adamantyl head.

  • Key SAR:

    • Adamantyl Group: Essential for hydrophobic interaction within the TMD pocket.

    • Geranyl Tail: Provides necessary lipophilicity to anchor in the membrane interface.

    • Linker: The flexibility of the ethylenediamine linker allows the molecule to adopt a conformation that bridges the proton channel.

  • Mechanism Note: SQ109 is unique; it acts as both a direct MmpL3 inhibitor and, at higher concentrations, a PMF uncoupler (protonophore).

Class 2: Indole-2-carboxamides (ICAs) (e.g., NITD-304, NITD-349)

This class demonstrates high potency and specificity for MmpL3 without significant PMF uncoupling effects.

  • Core Structure: Indole ring substituted at the 2-position with a carboxamide.[2][3][9][11]

  • Key SAR:

    • Indole Core: Pi-stacking interactions (e.g., with Phe residues in the pocket).

    • N-Substituents: Bulky hydrophobic groups (e.g., cyclohexyl, adamantyl) on the amide nitrogen drastically improve potency by filling the hydrophobic sub-pockets of the channel.

    • 4/6-Positions: Halogenation (F, Cl) on the indole ring often improves metabolic stability and potency.

Class 3: Pyrrole Derivatives (e.g., BM212)

BM212 was one of the first identified MmpL3 inhibitors.[3][12]

  • Core Structure: 1,5-diarylpyrrole.

  • Key SAR:

    • C5-Phenyl Ring: Substitutions here modulate lipophilicity and potency.[2]

    • N1-Substituent: Often a para-fluorophenyl group.[2]

  • Limitations: Early generations suffered from poor physicochemical properties (high LogP, low solubility) and hERG toxicity liabilities.

Class 4: Adamantyl Ureas (e.g., AU1235)[14]
  • Core Structure: Urea linkage between an adamantyl group and a phenyl ring.

  • Key SAR: The urea moiety acts as a hydrogen bond donor/acceptor mimic, interacting with the Asp-Tyr pairs. The adamantyl group occupies the same hydrophobic pocket as in SQ109.

Comparative Performance Metrics

The following table summarizes the typical performance profiles of these scaffolds against M. tuberculosis H37Rv.

Scaffold ClassRepresentative CompoundMIC (µM)Mechanism SpecificityKey Liability
Ethylenediamine SQ1090.5 - 1.6Mixed (Target + PMF)Moderate Selectivity Index
Indole-2-carboxamide NITD-3040.01 - 0.1High (Direct Target)Solubility / LogP
Pyrrole BM2120.7 - 3.0MixedhERG Toxicity / Solubility
Adamantyl Urea AU12350.2 - 0.8High (Direct Target)Metabolic Stability

Experimental Protocols for Validation

To confirm MmpL3 inhibition, one must distinguish between general cell wall stress and specific blockage of TMM transport.

Protocol 1: Whole-Cell Lipid Analysis (TMM Accumulation Assay)

This is the gold standard for validating MmpL3 inhibition. A true inhibitor will cause an accumulation of the substrate (TMM) and a depletion of the product (TDM).

Methodology:

  • Culture: Grow Mtb (or M. smegmatis) to mid-log phase (

    
    ).
    
  • Treatment: Incubate cultures with the test compound at

    
    , 
    
    
    
    , and
    
    
    MIC for 2–4 hours.
    • Control: DMSO (Negative) and SQ109/AU1235 (Positive).

  • Labeling: Add

    
    -acetate (1 µCi/mL) and incubate for an additional 1–2 hours to label synthesized lipids.
    
  • Extraction: Harvest cells, wash, and extract lipids using Chloroform:Methanol (2:1 v/v).

  • Analysis: Separate lipids via Thin Layer Chromatography (TLC) using Chloroform:Methanol:Water (65:25:4).

  • Visualization: Expose to a phosphor screen and image via autoradiography.

  • Data Interpretation: Calculate the TMM/TDM ratio. A significant increase compared to DMSO confirms MmpL3 blockade.

Diagram: TMM Accumulation Workflow

TMM_Assay Step1 1. Culture Mtb (Mid-Log) Step2 2. Add Inhibitor (2-4 Hours) Step1->Step2 Step3 3. 14C-Acetate Labeling Step2->Step3 Step4 4. Lipid Extraction (CHCl3:MeOH) Step3->Step4 Step5 5. TLC Separation Step4->Step5 Step6 6. Autoradiography Step5->Step6 Result Result: High TMM / Low TDM Step6->Result

Caption: Step-by-step workflow for the radiolabeled lipid accumulation assay, the definitive phenotypic screen for MmpL3 activity.

Protocol 2: PMF Dissipation Assay

To ensure the compound is not simply a protonophore (killing the bacteria by de-energizing the membrane), measure the membrane potential (


).

Methodology:

  • Dye Loading: Incubate bacteria with 3,3'-diethyloxacarbocyanine iodide (DiOC2(3) ) (30 µM).

  • Basal Reading: Measure fluorescence (Green and Red emission). Red fluorescence indicates dye accumulation driven by healthy membrane potential.

  • Treatment: Add test compound.

    • Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a standard uncoupler.

  • Measurement: Monitor the Red/Green fluorescence ratio over time.

  • Interpretation: A rapid drop in the Red/Green ratio indicates PMF collapse. Ideal MmpL3 inhibitors should not cause immediate PMF collapse at MIC concentrations.

Challenges & Strategic Recommendations

The Lipophilicity Trap

MmpL3 inhibitors require significant lipophilicity to access the intramembrane binding site. However, excessive lipophilicity (LogP > 5) leads to:

  • Poor aqueous solubility.

  • High plasma protein binding (low free fraction).

  • hERG Channel Inhibition: Many lipophilic amines block the hERG potassium channel, leading to cardiotoxicity risks (QT prolongation).

  • Recommendation: Prioritize scaffolds like Indole-2-carboxamides where potency can be maintained with lower molecular weight and optimized polarity compared to the bulky pyrrole derivatives.

Resistance Mechanisms

Single point mutations in the mmpL3 gene (e.g., F255L, V646M, Y252C ) confer resistance.

  • Cross-Resistance: Mutations often confer cross-resistance across different structural classes (e.g., SQ109 resistant strains may be resistant to AU1235), confirming the overlapping binding site.

  • Strategy: Test lead compounds against a panel of mmpL3 mutant strains early in the hit-to-lead process to map the binding footprint.

Combination Therapy

Because MmpL3 inhibitors target the cell wall, they show synergy with drugs that require cell wall penetration or target complementary pathways (e.g., Rifampicin, Bedaquiline).

References

  • Crystal Structures of Membrane Transporter MmpL3, an Anti-TB Drug Target. Cell. (2019).

  • Inhibitor Binding and Disruption of Coupled Motions in MmpL3 Protein. Journal of Chemical Information and Modeling. (2022).

  • SQ109 Inhibits MmpL3 Allosterically by Occupying the Proton Channel. ACS Omega. (2024).

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity. Journal of Medicinal Chemistry. (2016).[3][11]

  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases. (2019).

Sources

Comparative

Comparative study of pyridine vs. pyrimidine core in drug design

[1] Executive Summary: The Heterocyclic Decision Matrix In medicinal chemistry, the choice between a pyridine and a pyrimidine core is rarely a coin toss; it is a calculated strategic decision that dictates the physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Heterocyclic Decision Matrix

In medicinal chemistry, the choice between a pyridine and a pyrimidine core is rarely a coin toss; it is a calculated strategic decision that dictates the physicochemical profile, metabolic fate, and target engagement of a drug candidate. While both are six-membered aromatic nitrogen heterocycles, their electronic disparities drive divergent behaviors in biological systems.

This guide provides an objective, data-driven comparison of these two privileged scaffolds, focusing on their application in kinase inhibition, metabolic stability (CYP450 vs. Aldehyde Oxidase), and synthetic tractability.

Quick Comparison Matrix
FeaturePyridine Core Pyrimidine Core Drug Design Implication
Basicity (pKa) ~5.2 (Moderate Base)~1.3 (Very Weak Base)Pyridine allows for salt formation/solubility; Pyrimidine does not protonate at physiological pH.
H-Bonding 1 Acceptor (N)2 Acceptors (N1, N3)Pyrimidine is the superior "Hinge Binder" for kinases (bidentate binding).
Lipophilicity (LogP) Higher (More Lipophilic)Lower (More Polar)Pyrimidine lowers LogP, useful for reducing non-specific binding.
Metabolic Liability High (N-oxide, C2-oxidation)Moderate (Ring opening, C-oxidation)Pyridine is a frequent substrate for Aldehyde Oxidase (AO) ; Pyrimidine is more resistant to AO.
Electronic Nature

-Deficient
Highly

-Deficient
Pyrimidine is resistant to electrophilic attack but prone to nucleophilic displacement (

).

Physicochemical Profiling & Target Binding

The Basicity & Solubility Trade-off

The most immediate differentiator is the pKa.

  • Pyridine: With a pKa of ~5.2, the pyridine nitrogen can be protonated in acidic environments (stomach) or by forming salts (e.g., hydrochloride, mesylate). This is a critical tool for improving the aqueous solubility of lipophilic leads.

  • Pyrimidine: With a pKa of ~1.3, pyrimidine remains uncharged at physiological pH. If your lead molecule relies on the core scaffold for solubility, switching from pyridine to pyrimidine will likely crash the compound out of solution unless solubilizing tails (e.g., piperazine, morpholine) are appended.

Kinase Hinge Binding Logic

In the context of kinase inhibitors, the scaffold choice is often dictated by the H-bond network in the ATP-binding pocket (Hinge Region).[1]

  • The Pyrimidine Advantage: Pyrimidine is often the "Gold Standard" for hinge binding because it offers two nitrogen acceptors. This allows for a "bidentate" interaction or water-mediated bridging networks that pyridine cannot easily replicate without substitution.

    • Example:Imatinib and Nilotinib utilize a pyrimidine-aminopyridine motif to anchor into the ABL kinase active site.

  • The Pyridine Niche: Pyridine is used when high selectivity is required. Because it has only one acceptor, it can avoid "promiscuous" binding to kinases that require the second nitrogen interaction, effectively filtering out off-targets.

Metabolic Stability: The "Soft Spot" Analysis

A major failure mode in preclinical development is unexpected clearance.[2] The two cores differ significantly in their metabolic vulnerabilities.

Aldehyde Oxidase (AO) Liability

Pyridine is a notorious substrate for Aldehyde Oxidase (AO). AO is a cytosolic enzyme (distinct from microsomal CYPs) that attacks electron-deficient heterocycles at the carbon alpha to the nitrogen (C2 or C6 positions).[1][2][3]

  • Mechanism: Nucleophilic attack by the molybdenum cofactor.[4][5]

  • Risk: If you have a pyridine ring with an unsubstituted C2 position, it is a high-risk "soft spot" for rapid oxidation to the pyridone (2-hydroxy-pyridine). This clearance pathway is often missed in standard microsome assays (which lack cytosol) but appears catastrophically in vivo.

  • Solution: Blocking the C2 position with a small group (methyl, fluorine) or scaffold hopping to Pyrimidine .

CYP450 Oxidation
  • Pyridine: Prone to N-oxidation (forming N-oxides) by CYPs.

  • Pyrimidine: The high electron deficiency of the pyrimidine ring makes it resistant to oxidative metabolism by CYPs. However, the ring itself is stable; metabolism usually shifts to the substituents attached to the pyrimidine.

Case Study: Scaffold Hopping in PI3K Inhibitors

Context: A drug discovery campaign targeting PI3K


  (Phosphoinositide 3-kinase beta) for antithrombotic therapy.

The Challenge: The initial hit utilized a morpholine-pyrimidine hinge binder. While potent (


 < 10 nM), it suffered from:
  • Poor isoform selectivity (hit PI3K

    
     and 
    
    
    
    ).[6]
  • Rapid clearance in humans (predicted via hepatocyte stability).

The Experiment (Scaffold Hop): Researchers systematically swapped the core hinge binder.[6]

  • Pyrimidine Core: Maintained high potency but poor selectivity due to the "promiscuous" nature of the dual-nitrogen acceptor interacting with conserved hinge residues.

  • Pyridine Core: Switching to a 2-aminopyridine or 2-cyanopyridine core.[6]

    • Result: The single nitrogen acceptor of pyridine forced a specific binding geometry that was only tolerated by the PI3K

      
       isoform.
      
    • Outcome: Selectivity over PI3K

      
       increased by >100-fold.
      

Experimental Protocols

Protocol: Robust Suzuki-Miyaura Coupling for Heterocycles

Rationale: Both scaffolds are electron-deficient, making their halides excellent electrophiles. However, pyrimidine halides are more reactive toward hydrolysis. This protocol uses a precatalyst system to ensure rapid coupling before side reactions occur.

Materials:

  • Aryl boronic acid (1.2 equiv)

  • Heteroaryl halide (Pyridine-Br or Pyrimidine-Cl) (1.0 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
    for difficult substrates.
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the heteroaryl halide, boronic acid, and Pd-catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the catalyst and promotes homocoupling.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to halide) and aqueous base via syringe.

  • Reaction: Heat to 90°C for 2-4 hours (conventional) or 110°C for 30 mins (microwave).

  • Work-up: Filter through a Celite pad. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography. Note: Pyrimidines are more polar; use a gradient of 0-10% MeOH in DCM if EtOAc/Hexanes fails.

Protocol: Differentiating AO vs. CYP Metabolism

Rationale: Standard S9 fractions contain both microsomes (CYP) and cytosol (AO). To diagnose if your pyridine core is an AO liability, you must run differential stability assays.

Workflow:

  • Assay A (Total Metabolism): Incubate compound (1

    
    ) with Liver S9 Fraction  + NADPH cofactor. (Active: CYPs + AO).[5]
    
  • Assay B (AO Only): Incubate compound with Cytosolic Fraction (No microsomes) + Zonal (Phthalazine) (an AO specific inhibitor) or without NADPH.

  • Analysis:

    • If clearance is high in A but low in B

      
       CYP driven.
      
    • If clearance is high in Cytosol but inhibited by Zonal

      
      AO driven (Pyridine liability). 
      

Visualization: Decision Logic & Metabolic Map

Diagram 1: Scaffold Selection Decision Tree

This diagram guides the chemist through the logical selection process based on project needs.

ScaffoldLogic Start Lead Optimization Strategy Q1 Requirement: High Solubility? Start->Q1 Q2 Requirement: Kinase Hinge Binding? Q1->Q2 No (Solubility adequate) Pyridine PYRIDINE CORE (pKa ~5.2, Single Acceptor) Q1->Pyridine Yes (Salt formation needed) Q2->Pyridine Monodentate (Selective) Pyrimidine PYRIMIDINE CORE (pKa ~1.3, Dual Acceptor) Q2->Pyrimidine Bidentate (Strong) Q3 Metabolic Liability Check Q3->Pyrimidine Avoid AO Liability AO_Risk Risk: Aldehyde Oxidase (AO) Oxidation at C2/C6 Q3->AO_Risk Pyridine Unsubstituted at C2? Selectivity Advantage: Isoform Selectivity Pyridine->Selectivity Potency Advantage: High Potency (Bidentate Binding) Pyrimidine->Potency Selectivity->Q3 Potency->Q3

Caption: Decision logic for selecting between pyridine and pyrimidine scaffolds based on solubility, binding mode, and metabolic risk profiles.

References

  • Dahal, U. P., et al. (2012). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. Journal of Medicinal Chemistry.

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry.

  • Traxler, P., et al. (2001). Imatinib (STI571): A new class of potent and selective protein kinase inhibitors. Nature Medicine.

  • Burger, M. T., et al. (2011). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters.

  • Chiacchio, M. A., et al. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Isopropyl-2-methylpyridin-3-amine

CAS Number: 2387291-12-3 Chemical Family: Aminopyridines / Pyridine derivatives Role: Pharmaceutical Intermediate (Positional isomer of Sotorasib/AMG 510 intermediate)[1][2] Executive Safety Assessment Core Directive: Wh...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2387291-12-3 Chemical Family: Aminopyridines / Pyridine derivatives Role: Pharmaceutical Intermediate (Positional isomer of Sotorasib/AMG 510 intermediate)[1][2]

Executive Safety Assessment

Core Directive: While specific toxicological data for this positional isomer (CAS 2387291-12-3) is limited compared to its analog (2-Isopropyl-4-methylpyridin-3-amine, CAS 1698293-93-4), scientific integrity dictates applying the "Precautionary Principle." [1][2]

Structural analysis of 3-aminopyridines suggests this compound acts as a Skin/Eye Irritant and possesses Potential Acute Toxicity upon ingestion or dermal absorption.[1][2] Pyridine amines are known to be sensitizers and can exhibit neurological effects (convulsant properties) in certain substitution patterns.[2]

Operational Hazard Classification (Predicted):

  • Health: Acute Toxicity (Oral/Dermal) - Category 4 (Harmful) to Category 3 (Toxic).[1][2][3]

  • Irritation: Skin Irrit. 2 (H315), Eye Irrit.[2][3][4] 2A (H319).

  • Target Organ: STOT SE 3 (Respiratory Irritation - H335).[2]

PPE Selection Matrix

Select your PPE tier based on the scale of operation. Do not underestimate milligram-scale quantities; potent amines can sensitize via trace exposure.[1][2]

Protection ZoneTier 1: Analytical Scale (< 100 mg)Tier 2: Preparative Scale (100 mg - 10 g)Tier 3: Bulk/Process Scale (> 10 g)
Respiratory Fume Hood (Sash at 18").[1][2] If open bench: N95 Respirator.[1][2]Fume Hood Required. If outside hood: P100 Half-Face Respirator.[1][2]Fume Hood / Walk-in Hood. PAPR if dust generation is high.[1][2]
Hand Protection Nitrile Gloves (Min 0.11 mm).[2] Inspect for pinholes.[1][2][5]Double Nitrile (Outer 0.11mm, Inner 0.06mm) OR High-Risk Nitrile (0.20 mm).[1][2]Silver Shield / Laminate liners under Nitrile (Amine breakthrough protection).[2]
Eye Protection Safety Glasses with side shields.[1][2]Chemical Goggles (Indirect Vent) to prevent dust entry.[2]Chemical Goggles + Face Shield if pouring liquids/powders.[1][2]
Body Defense Standard Cotton Lab Coat.[1][2]Lab Coat + Tyvek Sleeves (Disposable).[2]Tyvek Coveralls (Chemical Resistant) + Shoe Covers.[2]
Operational Workflow & Engineering Controls
A. Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for "amine bloom" (crusty deposits on the cap), which indicates leakage and reaction with atmospheric CO₂/moisture.[2]

  • Storage: Store under Inert Atmosphere (Nitrogen/Argon) at 2-8°C . Aminopyridines oxidize and darken over time; exclusion of light and air is critical for purity retention.[1][2]

B. Weighing & Transfer (Critical Exposure Point)

Amines are often hygroscopic and prone to static charge, causing "jumping" of powder.[2]

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.[1][2]

  • Containment: Weigh strictly inside a certified chemical fume hood.

  • Solubilization: If possible, dissolve the solid directly in the weighing vessel before transfer to avoid dust generation.

C. Reaction Setup
  • Exotherm Warning: 3-Aminopyridines are basic.[1][2] Mixing with strong acids (HCl, H₂SO₄) or acid chlorides will generate significant heat.[2] Add acid components slowly with cooling (0°C).

  • Quenching: When quenching reactions containing this amine, assume the aqueous layer will be basic (pH > 9) unless neutralized.[2]

Visualized Workflows
Figure 1: Safe Handling Decision Logic

This diagram outlines the decision process for selecting engineering controls based on physical state and quantity.[1][2]

SafetyLogic cluster_ppe PPE Layering Start Start: Handling 4-Isopropyl-2-methylpyridin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dust Risk Solution In Solution StateCheck->Solution Splash Risk QtyCheck Quantity > 1g? Solid->QtyCheck Hood Standard Fume Hood (Sash < 18") Solution->Hood Standard Protocol QtyCheck->Hood No (<1g) Iso Isolator / Glove Box OR Double-Gloved Hood QtyCheck->Iso Yes (>1g) Nitrile Gloves + Lab Coat Nitrile Gloves + Lab Coat Hood->Nitrile Gloves + Lab Coat Double Nitrile + Tyvek Sleeves Double Nitrile + Tyvek Sleeves Iso->Double Nitrile + Tyvek Sleeves

Caption: Decision tree for engineering controls. Solids >1g require enhanced isolation due to static/dust risks.[1][2]

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a solid spill outside primary containment.

SpillResponse Spill EVENT: Solid Spill (Outside Hood) Evac 1. Evacuate Immediate Area (Allow dust to settle - 5 min) Spill->Evac Don 2. Don PPE: N95/P100 + Goggles + Double Nitrile Evac->Don Cover 3. Cover Spill with wet paper towel (reduces dust) Don->Cover Clean 4. Scoop/Wipe Place in HazWaste Bag Cover->Clean Decon 5. Surface Decon Clean with 10% HCl (Neutralize) -> Water Clean->Decon

Caption: Step-by-step spill response emphasizing dust suppression and neutralization.

Waste Disposal & Decontamination

Do NOT dispose of down the drain. Pyridine derivatives are toxic to aquatic life and persistent.[1][2]

  • Solid Waste: Collect contaminated paper towels, gloves, and solid residues in a Combustible Chemical Waste container (Incineration stream).[2]

  • Liquid Waste:

    • Basic Stream: If unreacted, dispose of in "Basic Organic Waste."[2]

    • Acidic Stream: If neutralized/quenched, check pH before adding to "Acidic Organic Waste" to prevent heat generation in the waste drum.

  • Container Decontamination: Rinse empty bottles with Methanol or Ethanol before rinsing with water.[1][2] Collect the first two rinses as hazardous waste.[1][2]

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes .[1][2] Hold eyelids open. The "amine burn" can be delayed; seek medical attention even if pain subsides.[1][2]

  • Skin Contact: Wash with soap and copious water.[1][2][3] Do not use alcohol (ethanol/isopropanol) on skin, as it may enhance transdermal absorption of the amine.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Contact Poison Control immediately.[1][2][3]

References
  • PubChem. (2025).[2] Compound Summary: 2-Isopropyl-4-methylpyridin-3-amine (Isomer Analog - CAS 1698293-93-4).[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link]

  • American Chemical Society (ACS). (2019).[2][5] Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]

Sources

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